Maltotriitol
Description
RN given refers to (D)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-CGQAXDJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32860-62-1 | |
| Record name | Maltotriitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltotriitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOTRIITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Maltotriitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriitol, a sugar alcohol derived from the hydrogenation of maltotriose, is a polyol with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its unique physicochemical properties, including high water solubility, thermal stability, and low hygroscopicity under typical storage conditions, make it a versatile excipient and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of its production workflow and a key biological interaction. All quantitative data are summarized for clarity and ease of comparison.
Core Physicochemical Properties
This compound (IUPAC name: (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol) is a trisaccharide sugar alcohol.[1][2] Its fundamental properties are detailed below.
General and Physical Properties
This compound typically appears as a white to off-white crystalline powder.[3][4][5] Key physical and chemical identifiers are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₁₆ | |
| Molecular Weight | 506.45 g/mol | |
| CAS Number | 32860-62-1 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 184 °C | |
| Boiling Point (Predicted) | 970.5 ± 65.0 °C | |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | |
| pKa (Predicted) | 12.71 ± 0.70 |
Solubility Profile
This compound's solubility is dictated by its highly polar nature, owing to the presence of numerous hydroxyl groups. It is very soluble in water, forming extensive hydrogen bonds. Its solubility in other solvents is limited, as detailed in Table 2.
| Solvent | Solubility | Reference |
| Water | Very Soluble | |
| Ethanol | Slightly Soluble | |
| Methanol | More soluble than in ethanol | |
| Dimethyl Sulfoxide (DMSO) | Good Solubility | |
| Chloroform | Poor Solubility | |
| Hexane | Insoluble |
Stability and Hygroscopicity
This compound exhibits notable thermal and pH stability. It is stable at room temperature and has a defined melting point of 184°C. Studies have shown its ability to enhance the thermal stability of enzymes like pullulanase at elevated temperatures (e.g., 60°C). Furthermore, it maintains its molecular integrity across a broad pH range, with optimal stability observed between pH 6.0 and 9.5.
Its hygroscopic nature is moderate and highly dependent on the relative humidity (RH). Under RH levels below 70%, moisture absorption is minimal. Between 70-80% RH, it begins to moderately absorb moisture. Significant moisture uptake occurs at RH levels above 82%, which necessitates appropriate packaging and storage conditions to prevent caking.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of polyols like this compound are provided below. These are generalized methods and may require optimization for specific laboratory conditions.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
The equilibrium solubility method can be employed to quantify the solubility of this compound in a given solvent at a specific temperature.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, thermostatically controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a filtered syringe.
-
Quantification: The concentration of this compound in the clear supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or by gravimetric analysis after solvent evaporation.
-
Repeatability: The experiment is repeated at different temperatures to construct a solubility curve.
Hygroscopicity Analysis
Hygroscopicity can be assessed by measuring the moisture uptake of the sample when exposed to different relative humidity conditions.
-
Sample Preparation: A pre-weighed, anhydrous sample of this compound is placed in a tared container.
-
Controlled Environment: The container is placed in a desiccator or a controlled humidity chamber set to a specific relative humidity (e.g., using saturated salt solutions).
-
Moisture Absorption: The sample is stored at a constant temperature, and its weight is monitored periodically until a constant weight is achieved.
-
Calculation: The percentage of moisture absorbed is calculated as the increase in weight relative to the initial dry weight of the sample.
-
Data Collection: This procedure is repeated for a range of relative humidity levels to generate a moisture sorption isotherm.
Production Workflow and Biological Interaction
Production of this compound from Starch
This compound is commercially produced from starch through a multi-step enzymatic and chemical process. The general workflow involves liquefaction, saccharification, and hydrogenation.
Caption: Production workflow of this compound from starch.
Inhibition of Maltose Metabolism in Streptococcus mutans
In the context of oral microbiology, this compound has been shown to inhibit the metabolism of maltose in Streptococcus mutans, a key bacterium involved in dental caries. This inhibition can occur at several points in the metabolic pathway.
References
Synthesis and Purification of Maltotriitol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis and purification of maltotriitol for research applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the primary synthesis methodologies, purification protocols, and analytical techniques necessary to obtain high-purity this compound.
Introduction
This compound, a trisaccharide sugar alcohol, is structurally composed of three glucose units with the terminal aldehyde group reduced to a hydroxyl group. Its stability, low hygroscopicity, and potential as a non-cariogenic excipient make it a compound of interest in pharmaceutical formulations and food science. This guide details the chemical and enzymatic synthesis routes from starch, followed by robust purification strategies to achieve the high purity required for research and development purposes.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the production of its precursor, maltotriose, from starch, followed by a chemical reduction to yield the final product.
Enzymatic Synthesis of Maltotriose from Starch
The production of a maltotriose-rich syrup from starch is the foundational step. This process typically involves enzymatic hydrolysis to break down the complex starch polymer into smaller oligosaccharides.
Experimental Protocol: Enzymatic Production of Maltotriose-Rich Syrup
-
Starch Slurry Preparation: A suspension of corn starch (25-35% w/v) is prepared in water.
-
Liquefaction: The slurry is treated with a thermostable α-amylase at an elevated temperature (e.g., 78±2°C) to hydrolyze the starch into smaller dextrins. This step reduces the viscosity of the mixture.
-
Saccharification: The liquefied starch is then cooled (e.g., to 50°C) and treated with a combination of β-amylase and pullulanase. This enzymatic cocktail is optimized to maximize the yield of maltotriose. The reaction is typically allowed to proceed for 24 to 30 hours.
-
Enzyme Inactivation: The enzymes are denatured by heat treatment to stop the reaction.
-
Initial Purification: The resulting syrup is subjected to decolorization with activated charcoal and de-ionization using cation and anion exchange resins to remove impurities.
Chemical Synthesis: Hydrogenation of Maltotriose to this compound
The conversion of maltotriose to this compound is achieved through catalytic hydrogenation, a chemical reduction process.
Experimental Protocol: Catalytic Hydrogenation of Maltotriose
-
Reaction Setup: The maltotriose-rich syrup is placed in a high-pressure reactor. A Raney nickel catalyst is typically used for this hydrogenation.
-
Hydrogenation Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Typical conditions for the similar hydrogenation of maltose to maltitol, which can be adapted for maltotriose, are a temperature of 100-140°C and a hydrogen pressure of 5-9 MPa. The reaction is stirred to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the disappearance of the reducing sugar (maltotriose) using techniques such as HPLC.
-
Catalyst Removal: Upon completion, the Raney nickel catalyst is removed by filtration.
-
Product: The resulting solution is a this compound-rich syrup. A conversion efficiency of up to 98.76% for the hydrogenation of maltotriose-rich syrup has been reported.[1]
Purification of this compound
To obtain high-purity this compound suitable for research, the hydrogenated syrup must undergo further purification to remove residual sugars, other sugar alcohols, and reaction byproducts. Chromatographic techniques are the most effective methods for this purpose.
Experimental Protocol: Chromatographic Purification of this compound
-
Column Selection: A variety of chromatographic methods can be employed, including gel filtration chromatography, charcoal column chromatography, and ion-exchange chromatography. For high-resolution separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase is recommended.
-
Gel Filtration Chromatography: This technique separates molecules based on size. By selecting a gel with an appropriate pore size, this compound can be separated from higher and lower molecular weight impurities.
-
Charcoal Column Chromatography: This method can be used for further purification, where a mixture of charcoal and a clarifying agent like Celite is used as the stationary phase.[2]
-
Ion-Exchange Chromatography: This technique is effective for removing charged impurities from the this compound solution.
-
Fraction Collection and Analysis: Fractions are collected from the chromatography column and analyzed for this compound content and purity using HPLC with a refractive index detector (RID).
-
Lyophilization: The purified fractions containing high-purity this compound are pooled and lyophilized (freeze-dried) to obtain a white, crystalline powder.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and analysis of this compound and its precursors.
| Parameter | Value | Reference |
| Maltotriose Production | ||
| Optimal Temperature for α-amylase | 44.95 °C | [2] |
| Optimal pH for α-amylase | 6.35 | [2] |
| Optimal Reaction Time | 1.76 hours | [2] |
| This compound Synthesis (Hydrogenation) | ||
| Typical Reaction Temperature | 100 - 140 °C | |
| Typical Hydrogen Pressure | 5 - 9 MPa | |
| Conversion Efficiency | Up to 98.76% | |
| Analytical HPLC-RID | ||
| Linearity Range (Total Sugars) | 0.05024 to 10.048 mg/mL | |
| Regression Coefficient (R²) | >0.999 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates the overall process from starch to purified this compound.
Caption: Workflow for this compound Synthesis and Purification.
Metabolic Fate of this compound
This compound is poorly absorbed in the small intestine and does not appear to directly participate in intracellular signaling pathways. Instead, its primary biological interaction occurs in the lower gastrointestinal tract.
References
Maltotriitol: A Technical Guide for Researchers
An in-depth technical guide on Maltotriitol, focusing on its chemical identity, properties, and its role as a metabolic inhibitor in Streptococcus mutans.
This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical identifiers, physicochemical properties, and details its inhibitory effects on key enzymes in the maltose metabolic pathway of Streptococcus mutans.
Core Chemical Information
This compound is a trisaccharide sugar alcohol.[1] Its fundamental chemical identifiers are crucial for its application in research and development.
| Identifier | Value | Reference |
| CAS Number | 32860-62-1 | [1][2][3][4] |
| IUPAC Name | (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
| Molecular Formula | C₁₈H₃₄O₁₆ | |
| Molecular Weight | 506.45 g/mol |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 122-126°C or 184°C | |
| Solubility | Very soluble in water; limited solubility in ethanol; slight solubility in methanol; insoluble in chloroform and hexane. | |
| Storage Temperature | -20°C |
Biological Activity: Inhibition of Maltose Metabolism in Streptococcus mutans
This compound has been identified as an inhibitor of maltose metabolism in the cariogenic bacterium Streptococcus mutans. This inhibitory action is primarily targeted at two key enzymes in the maltose metabolic pathway: amylomaltase and phospho-α-glucosidase.
Enzyme Inhibition Data
| Enzyme | Organism | Inhibition Constant (Ki) | Apparent Michaelis Constant (KM) for Maltose | Reference |
| Amylomaltase | Streptococcus mutans OMZ 176 | 2.0 mM | 21.8 mM | |
| Phospho-α-glucosidase | Streptococcus mutans OMZ 176 | Not specified | Not specified |
Experimental Protocols
Preparation of this compound
This compound can be synthesized via the hydrogenation of maltotriose. A common laboratory-scale synthesis involves the reduction of maltotriose using a reducing agent such as sodium borohydride in an aqueous solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
General Protocol for Hydrogenation:
-
Dissolve maltotriose in distilled water.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium borohydride to the solution while stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Neutralize the excess sodium borohydride by the cautious addition of an acid (e.g., acetic acid) until the effervescence ceases.
-
The resulting solution can be purified using techniques such as ion-exchange chromatography to remove salts and unreacted starting material, followed by lyophilization to obtain this compound as a powder.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in various matrices can be achieved using HPLC.
General HPLC Parameters:
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or polystyrene cation exchange resin column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for amino columns. For ion-exchange columns, pure distilled water can be used.
-
Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is typically used for the detection of sugar alcohols which lack a UV chromophore.
-
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.
Enzyme Inhibition Assay (General Protocol)
To determine the inhibitory effect of this compound on amylomaltase or phospho-α-glucosidase, a general enzyme inhibition assay can be performed.
-
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (amylomaltase or phospho-α-glucosidase) in a suitable buffer at a specific concentration. Prepare a stock solution of the substrate (maltose for amylomaltase, maltose-6-phosphate for phospho-α-glucosidase) in the same buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
In a microplate or cuvette, add the enzyme solution and the this compound solution (or buffer for the control).
-
Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry).
-
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).
Signaling and Metabolic Pathways
The following diagram illustrates the simplified metabolic pathway of maltose in Streptococcus mutans and highlights the points of inhibition by this compound. Maltose is transported into the cell and phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS). The resulting maltose-6-phosphate is then either hydrolyzed by phospho-α-glucosidase or acted upon by amylomaltase. The glucose-6-phosphate and glucose produced can then enter the glycolysis pathway.
Caption: Maltose metabolism in S. mutans and inhibition by this compound.
Conclusion
This compound is a well-characterized sugar alcohol with potential applications in research, particularly in the study of carbohydrate metabolism and the development of antimicrobial agents targeting oral bacteria. Its specific inhibitory action on key enzymes in the maltose metabolic pathway of Streptococcus mutans makes it a valuable tool for investigating mechanisms of bacterial sugar fermentation and for exploring novel strategies to control dental caries. Further research is warranted to fully elucidate the kinetics of its inhibitory effects and its potential applications in clinical or industrial settings.
References
Solubility of Maltotriitol: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of maltotriitol in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's solubility, offers detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.
Executive Summary
This compound, a sugar alcohol derived from maltotriose, exhibits high polarity due to its multiple hydroxyl groups. This structural feature dictates its solubility profile, rendering it highly soluble in aqueous solutions and less soluble in organic solvents. While precise quantitative data for this compound is not extensively available in public literature, this guide provides qualitative descriptions based on existing information and quantitative data for structurally similar compounds to serve as a valuable reference. Furthermore, detailed methodologies for experimental solubility determination are presented to enable researchers to ascertain precise values for their specific applications.
Solubility Profile of this compound
This compound's solubility is fundamentally governed by its molecular structure, which contains numerous hydroxyl (-OH) groups. These groups readily form hydrogen bonds with polar solvents, particularly water.
Qualitative Solubility:
-
Water: this compound is described as "very soluble" in water. The extensive hydrogen bonding capacity of its sixteen hydroxyl groups facilitates a highly favorable thermodynamic interaction with water molecules.
-
Ethanol: It exhibits "slight solubility" in ethanol. While hydrogen bonding is possible, the lower polarity of ethanol compared to water limits the extent of dissolution.
-
Methanol: this compound shows "better solvation in methanol than ethanol". Methanol's smaller molecular size and higher polarity compared to ethanol allow for more effective hydrogen bonding.
-
Dimethyl Sulfoxide (DMSO): It demonstrates "good solubility" in DMSO. As a polar aprotic solvent, DMSO can effectively form hydrogen bonds with the hydroxyl groups of this compound.
For non-polar solvents, this compound's solubility is minimal due to the lack of favorable intermolecular interactions.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility of Maltose ( g/100 g of solvent) |
| Water | 25 | ~108 |
| Ethanol (95%) | 25 | Very Low |
| Ethanol (absolute) | 25 | Insoluble |
Note: This data is for Maltose and should be used as an estimate for this compound's behavior.
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, standardized experimental methods are essential. The following are detailed protocols for commonly used techniques.
Isothermal Equilibrium (Shake-Flask) Method
This gravimetric method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials and Apparatus:
-
This compound
-
Selected laboratory solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent from the filtrate using a gentle stream of nitrogen or by placing it in an oven at a temperature below the decomposition point of this compound.
-
Once the solvent is fully evaporated, weigh the dish or vial containing the dried this compound residue.
-
The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more sensitive and often faster method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.
Materials and Apparatus:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as polyols lack a UV chromophore)[3][4][5]
-
Analytical column suitable for sugar alcohol separation (e.g., an amino-based column)
-
This compound reference standard
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Solvents for solubility testing
-
Standard laboratory glassware and equipment for sample preparation as in the isothermal equilibrium method.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-6 of the Isothermal Equilibrium Method.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate Solubility: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Key factors influencing this compound solubility.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Short-Chain Polysaccharide Analysis in Ethanol-Water Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
Thermal Stability and Degradation Profile of Maltotriitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected thermal stability and degradation profile of Maltotriitol. Due to a lack of publicly available data specifically for this compound, this guide draws upon established knowledge of structurally similar sugar alcohols, particularly its close analog, maltitol. The presented data and degradation pathways should be considered as predictive and require experimental verification for this compound.
Introduction
This compound, a sugar alcohol derived from maltotriose, finds potential applications in the pharmaceutical and food industries as a non-cariogenic sweetener, humectant, and stabilizing agent. Its thermal stability is a critical parameter influencing its suitability for various manufacturing processes, such as granulation, drying, and melt-extrusion, as well as its shelf-life in final formulations. This technical guide provides an in-depth analysis of the thermal properties of this compound, including its melting behavior, decomposition profile, and potential degradation products. Methodologies for key analytical techniques are also detailed to facilitate further experimental investigation.
Thermal Stability of this compound
The thermal stability of a compound is its ability to resist chemical change upon heating. For sugar alcohols like this compound, this is primarily characterized by its melting point and the onset temperature of thermal decomposition.
Melting Point and General Stability
This compound is a crystalline solid at room temperature and is considered thermally stable under ambient conditions. The melting point of this compound is reported to be 184°C. Below this temperature, this compound is expected to remain in its solid, crystalline form without significant degradation. It is also reported to be stable during industrial drying processes at temperatures ranging from 80-90°C.
Onset of Thermal Degradation
Significant thermal degradation of this compound is anticipated to occur at temperatures exceeding its melting point, likely in the range of 110-150°C and above. The degradation process for sugar alcohols typically involves complex reactions, including dehydration, oxidation, and caramelization, leading to the formation of a variety of smaller molecules.
Quantitative Thermal Analysis Data
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Analytical Technique |
| Melting Point (Tm) | ~184°C | Differential Scanning Calorimetry (DSC) |
| Onset of Decomposition (Tonset) | > 200°C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature (Tpeak) | 250 - 350°C | Thermogravimetric Analysis (TGA) |
Table 2: Comparative Thermal Data of Related Sugar Alcohols
| Sugar Alcohol | Melting Point (°C) | Onset of Decomposition (°C) |
| This compound (Predicted) | ~184 | > 200 |
| Maltitol | 146-151 | ~200 |
| Sorbitol | 95 | ~220 |
| Xylitol | 92-96 | ~200 |
| Mannitol | 165-169 | ~250 |
Note: The onset of decomposition can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and degradation profile of this compound, the following standard analytical techniques are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset and extent of thermal decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, enthalpy of fusion, and glass transition temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: Nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate at a low temperature (e.g., 0°C).
-
Ramp up to a temperature above the melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool down to the initial temperature at a controlled rate.
-
A second heating scan is often performed to observe the glass transition of the amorphous phase.
-
-
Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is ideal for analyzing the degradation products of this compound.
Methodology:
-
Sample Preparation:
-
Heat this compound at a specific temperature (e.g., 200°C) for a defined period.
-
Dissolve the heated sample in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Instrument: An HPLC system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as sugar alcohols lack a UV chromophore. For structural elucidation, coupling with a Mass Spectrometer (MS) is highly recommended.
-
Chromatographic Conditions (Example):
-
Column: A column suitable for sugar analysis, such as an amino-propyl or a ligand-exchange column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 10 - 20 µL.
-
-
Data Analysis: Compare the chromatogram of the degraded sample with that of an undegraded standard to identify new peaks corresponding to degradation products. Quantification can be performed using calibration curves of known standards if available.
Predicted Degradation Profile and Pathway
The thermal degradation of sugar alcohols is a complex process. Based on studies of similar compounds like maltose and sorbitol, the degradation of this compound is expected to proceed through several key reaction types.
Primary Degradation Reactions
-
Dehydration: The loss of water molecules is a primary step, leading to the formation of anhydro-sugars and other unsaturated compounds.
-
Oxidation: If oxygen is present, oxidation of the hydroxyl groups can occur, forming aldehydes, ketones, and carboxylic acids.
-
Carbon-Carbon Bond Cleavage: At higher temperatures, the carbon backbone can break, leading to the formation of smaller, volatile compounds.
-
Caramelization: This is a complex series of reactions that occurs at high temperatures, leading to the formation of brown-colored polymeric materials. A common intermediate in this process for many carbohydrates is 5-hydroxymethylfurfural (5-HMF).
Hypothetical Degradation Pathway
The following diagram illustrates a simplified, hypothetical degradation pathway for this compound. This pathway is predictive and requires experimental validation.
Conclusion
This compound is expected to exhibit good thermal stability up to its melting point of approximately 184°C, making it suitable for many standard pharmaceutical and food manufacturing processes. Above this temperature, and particularly above 200°C, significant thermal degradation is likely to occur through complex mechanisms including dehydration, oxidation, and caramelization. The generation of degradation products can impact the safety, efficacy, and organoleptic properties of the final product. Therefore, careful control of processing temperatures is crucial when working with this compound. For a definitive understanding of its thermal behavior, it is imperative to conduct experimental studies using TGA, DSC, and HPLC-MS as outlined in this guide. This will enable the establishment of a precise thermal profile and the identification of specific degradation markers, ensuring the quality and stability of this compound-containing formulations.
Maltotriitol: A Trisaccharide Polyol in Biochemical Research and Pharmaceutical Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of maltotriitol, a trisaccharide polyol, for researchers, scientists, and drug development professionals. It covers its core biochemical properties, applications, and relevant experimental methodologies.
Introduction
This compound is a sugar alcohol with the chemical formula C₁₈H₃₄O₁₆. Structurally, it is an oligosaccharide composed of three glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose residue reduced to a sorbitol (glucitol) moiety. This modification confers unique physicochemical and biological properties upon this compound, distinguishing it from its parent sugar, maltotriose. As a polyol, it finds applications in various sectors, including the food industry as a sugar substitute and in pharmaceuticals as an excipient.[1] In the realm of biochemistry and drug development, this compound serves as a valuable tool for studying carbohydrate metabolism and enzyme kinetics, and as a stabilizer for biological preparations.
Physicochemical and Biochemical Properties
This compound's biochemical utility is underpinned by its distinct physical and chemical characteristics. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₁₆ | [2] |
| Molecular Weight | 506.45 g/mol | |
| Appearance | White powder | Sigma-Aldrich |
| Melting Point | 184-186 °C | Sigma-Aldrich |
| Solubility | Soluble in water | Chem-Impex |
| Purity | ≥95% | |
| Computed XLogP3 | -7.4 |
Note: Some values are sourced from supplier specifications and publicly available databases and may be subject to variation.
Biochemically, this compound is recognized as a substrate for certain enzymes, notably α-glucosidases like maltase, which can hydrolyze the glycosidic linkages. However, its reduced terminal end can influence the rate and efficiency of enzymatic cleavage compared to maltotriose. This property makes it an interesting molecule for studying enzyme-substrate interactions and for the development of enzyme inhibitors. Furthermore, its structure allows it to act as an inhibitor of acid production in dental plaque.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound-Rich Malto-oligosaccharide Alcohol from Starch
This protocol is adapted from a method for producing a mixture rich in this compound from starch.
Objective: To produce a this compound-rich syrup through enzymatic liquefaction and saccharification of starch, followed by chemical hydrogenation.
Materials:
-
Corn starch
-
Thermostable α-amylase (from Bacillus licheniformis)
-
Pullulanase (from Bacillus naganoensis)
-
β-amylase (from barley bran)
-
α-amylase (from Bacillus amyloliquefaciens)
-
Raney Nickel catalyst
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Deionized water
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Starch Liquefaction:
-
Prepare a 25-30% (w/v) corn starch slurry in deionized water.
-
Adjust the pH to 5.8.
-
Add thermostable α-amylase.
-
Heat the slurry to 95-105°C to achieve liquefaction. Monitor the dextrose equivalent (DE) until it reaches approximately 29.
-
-
Saccharification:
-
Cool the liquefied starch syrup to 55°C.
-
Adjust the pH to the optimal range for the saccharifying enzymes.
-
Add a cocktail of pullulanase, β-amylase, and B. amyloliquefaciens α-amylase. The combination of these enzymes is crucial for debranching the starch and producing a high concentration of maltotriose.
-
Incubate at 55°C for a predetermined period, monitoring the formation of maltotriose using HPLC.
-
-
Enzyme Inactivation and Syrup Clarification:
-
Once the desired maltotriose concentration is reached, inactivate the enzymes by adjusting the pH to 9.0 with 1 M NaOH and heating to 100°C for 10 minutes.
-
Neutralize the syrup with 1 M HCl and clarify by filtration or centrifugation to remove any precipitates.
-
-
Chemical Hydrogenation:
-
Transfer the clarified maltotriose-rich syrup to a high-pressure reactor.
-
Add Raney Nickel catalyst.
-
Carry out the hydrogenation at 120-130°C under a hydrogen pressure of 11 MPa.
-
After the reaction, cool the reactor and filter to remove the catalyst.
-
-
Purification and Analysis:
-
The resulting this compound-rich syrup can be further purified using chromatographic techniques to isolate pure this compound.
-
Analyze the final product composition using HPLC.
-
Enzymatic Assay for this compound Hydrolysis using Maltase
This protocol is an adaptation of a standard maltase assay, using this compound as the substrate. The principle is to measure the amount of glucose released upon enzymatic hydrolysis.
Objective: To determine the activity of maltase on this compound.
Materials:
-
This compound
-
Maltase enzyme solution
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Spectrophotometer
-
Water bath or incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 50 mM potassium phosphate buffer (pH 6.0). The concentration should be optimized based on the Kₘ of the enzyme for this substrate.
-
Prepare a working solution of maltase in the same buffer. The concentration should be adjusted to ensure a linear reaction rate over the desired time course.
-
-
Enzymatic Reaction:
-
Set up a series of reaction tubes. For each reaction, add a defined volume of the this compound stock solution and pre-incubate at the optimal temperature for the maltase enzyme (e.g., 37°C).
-
Initiate the reaction by adding a specific volume of the maltase enzyme solution.
-
Include a control tube containing the substrate but no enzyme to account for any non-enzymatic hydrolysis.
-
Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination and Glucose Quantification:
-
Stop the reaction at each time point by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical denaturant.
-
After cooling to room temperature, take an aliquot from each reaction tube.
-
Add the GOPOD reagent to the aliquot. This reagent will react with the glucose released during the hydrolysis of this compound to produce a colored product.
-
Incubate according to the GOPOD kit instructions.
-
-
Data Analysis:
-
Measure the absorbance of the colored product at the appropriate wavelength (typically 510 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in each reaction.
-
Calculate the rate of the enzymatic reaction, typically expressed in units of µmoles of glucose released per minute per mg of enzyme.
-
Visualizations
The following diagrams illustrate key processes and concepts related to this compound.
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound from starch.
Enzymatic Hydrolysis of this compound
Caption: Enzymatic breakdown of this compound by maltase.
Applications in Research and Drug Development
This compound's unique properties make it a versatile tool in various research and development settings:
-
Enzyme Characterization: It serves as a specific substrate for characterizing the activity and kinetics of α-glucosidases and other carbohydrate-modifying enzymes. Its slow hydrolysis compared to maltotriose can be exploited to study enzyme mechanisms in detail.
-
Inhibitor Screening: As a substrate analog, this compound can be used in competitive binding assays to screen for inhibitors of enzymes involved in carbohydrate metabolism. Such inhibitors may have therapeutic potential in conditions like diabetes or viral infections.
-
Stabilizer for Biologicals: Like other polyols, this compound can act as a protein stabilizer, protecting enzymes and other biologics from denaturation during purification, formulation, and storage. This is particularly relevant in the development of therapeutic proteins and vaccines.
-
Excipient in Drug Formulation: In solid and liquid dosage forms, this compound can function as a binder, filler, and sweetening agent. Its non-cariogenic nature is an advantage in oral formulations.
-
Cryoprotectant: Its ability to form a glassy matrix at low temperatures makes it a potential cryoprotectant for cells and tissues during cryopreservation.
Conclusion
This compound is a trisaccharide polyol with significant potential in biochemical research and pharmaceutical development. Its well-defined chemical structure and properties allow for its use as a substrate for enzyme characterization, a tool in inhibitor screening, and a functional excipient in drug formulations. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this versatile molecule. Further investigation into its biological effects and potential therapeutic applications is warranted.
References
Maltotriitol: A Comprehensive Technical Guide on its Biological Functions and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltotriitol, a sugar alcohol derived from maltotriose, is emerging as a compound of significant interest in the food, pharmaceutical, and biotechnology sectors. Its low caloric content, non-cariogenic properties, and potential to modulate metabolic processes and microbial ecosystems make it a versatile molecule with diverse applications. This technical guide provides an in-depth exploration of the biological functions and metabolic fate of this compound, supported by quantitative data, detailed experimental insights, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of sugar alcohols.
Introduction
This compound, chemically known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol, is a trisaccharide sugar alcohol.[1] Unlike its parent sugar, maltotriose, the terminal glucose residue at the reducing end is reduced to a sorbitol (glucitol) moiety. This structural modification profoundly influences its chemical properties and biological activity, rendering it resistant to rapid digestion and metabolism in the upper gastrointestinal tract. Consequently, this compound offers several physiological benefits, including a reduced caloric value and a lower glycemic response compared to sucrose.
This guide will systematically review the current scientific understanding of this compound's biological functions, focusing on its impact on oral health, gut microbiota, and enzymatic interactions. Furthermore, it will detail its metabolic pathway, from ingestion to excretion, providing a comprehensive picture of its journey through the body.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its application in various formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₁₆ | [1] |
| Molecular Weight | 506.45 g/mol | [1] |
| Caloric Value | ~2.1 - 2.4 kcal/g | [2][3] |
| Glycemic Index (GI) | Low (Data for the closely related maltitol is 35-52) | |
| Sweetness (relative to sucrose) | Data for the closely related maltitol is ~90% |
Biological Functions
Oral Health and Non-Cariogenic Properties
This compound exhibits significant potential in maintaining oral health due to its non-cariogenic nature. Unlike fermentable sugars, this compound is not readily metabolized by oral bacteria, such as Streptococcus mutans, a primary causative agent of dental caries.
The primary mechanism of action involves the inhibition of key bacterial enzymes responsible for sugar metabolism. This compound has been shown to inhibit the transport of maltose into S. mutans and interfere with the activity of amylomaltase and phospho-α-glucosidase. This disruption of the glycolytic pathway prevents the production of organic acids that lead to enamel demineralization and cavity formation.
A clinical study investigating the effects of chewing gum containing maltitol and xylitol demonstrated a reduction in the concentration of four cariogenic bacteria species in dental plaque compared to a gum base. While this study focused on maltitol, the similar structure and properties of this compound suggest a comparable, if not synergistic, effect.
The following diagram illustrates the inhibitory effect of this compound on the metabolic pathway of maltose in S. mutans.
Caption: Inhibition of maltose metabolism in S. mutans by this compound.
Impact on Gut Microbiota
Upon reaching the colon, this compound is fermented by the resident gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. SCFAs are beneficial for gut health, serving as an energy source for colonocytes and contributing to the maintenance of a healthy gut barrier.
Studies on the related polyol, maltitol, have shown that its consumption can lead to an increase in the populations of beneficial bacteria, such as Bifidobacteria and Lactobacilli. While direct studies on this compound are limited, its structural similarity to maltitol suggests a similar prebiotic effect, promoting a healthier gut microbial composition.
Enzymatic Interactions and Metabolism
This compound's interaction with digestive enzymes is a key determinant of its metabolic fate. It is a poor substrate for human salivary α-amylase. In the small intestine, it is hydrolyzed by maltase-glucoamylase, albeit at a different rate compared to maltose. This slow and incomplete digestion contributes to its reduced caloric value and lower glycemic response.
This compound has also been shown to be a weak inhibitor of small intestine glucoamylase. The inhibitory effects on various glycosidases are summarized in Table 2.
| Enzyme | Organism/Tissue | Effect | Quantitative Data | Reference |
| α-Amylase | Human Saliva | Competitive Inhibition | Not specified | |
| Amylomaltase | Streptococcus mutans | Inhibition | Ki = 2.0 mM | |
| Phospho-α-glucosidase | Streptococcus mutans | Inhibition | Not specified | |
| Maltase-glucoamylase | Human Small Intestine | Substrate (hydrolyzed) | Split almost at the same rate as maltotriose | |
| Glucoamylase | Human Small Intestine | Weak Inhibition | Not specified |
Metabolism of this compound
The metabolic pathway of this compound is characterized by limited absorption in the small intestine and subsequent fermentation in the colon.
The following diagram outlines a typical experimental workflow for studying the in vivo metabolism of this compound.
Caption: Experimental workflow for an in vivo metabolism study of this compound.
Applications in Drug Development and Research
This compound's unique properties make it a valuable tool in various research and development applications:
-
Excipient in Pharmaceutical Formulations: Its non-cariogenic nature and stability make it a suitable excipient in liquid and solid dosage forms, particularly for pediatric and diabetic formulations.
-
Protein Stabilization: As a polyol, this compound can act as a protein stabilizer, protecting against denaturation during processing and storage. This is particularly relevant for biopharmaceutical products.
-
Research Tool for Carbohydrate Metabolism: this compound can be used as a specific substrate to study the activity of certain enzymes without the interference of glucose metabolism.
-
Buffering Agent: It possesses buffering capacity, making it useful for maintaining a stable pH in various biochemical assays.
Conclusion
This compound is a multifunctional sugar alcohol with a favorable biological and metabolic profile. Its non-cariogenic properties, low caloric value, and potential prebiotic effects position it as a promising ingredient in functional foods and pharmaceutical formulations. For researchers and drug development professionals, this compound offers opportunities as a stable excipient, a tool for studying carbohydrate metabolism, and a potential modulator of the gut microbiome. Further research, particularly well-designed clinical trials, will be crucial to fully elucidate its health benefits and expand its applications.
Methodologies for Key Experiments
Determination of Enzyme Inhibition (Ki)
Objective: To determine the inhibition constant (Ki) of this compound on a specific enzyme (e.g., amylomaltase).
Materials:
-
Purified enzyme solution
-
Substrate solution (e.g., maltose)
-
This compound solutions of varying concentrations
-
Appropriate buffer solution
-
Spectrophotometer or other suitable detection system
Protocol:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the substrate.
-
For each substrate concentration, prepare a parallel set of reaction mixtures containing different, fixed concentrations of this compound.
-
Initiate the enzymatic reaction (e.g., by adding the enzyme or substrate).
-
Monitor the reaction rate by measuring the formation of the product or the disappearance of the substrate over time.
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Lineweaver-Burk plot or Michaelis-Menten plot).
-
Analyze the data using non-linear regression to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Vmax, Km, and Ki values.
In Vivo Gut Microbiota Analysis
Objective: To assess the impact of this compound consumption on the composition of the gut microbiota.
Materials:
-
Animal models (e.g., C57BL/6 mice)
-
Control diet and this compound-supplemented diet
-
Fecal sample collection tubes
-
DNA extraction kit
-
PCR reagents for 16S rRNA gene amplification
-
Next-generation sequencing platform
Protocol:
-
Acclimatize the animals to the control diet.
-
Divide the animals into a control group (receiving the control diet) and a treatment group (receiving the this compound-supplemented diet).
-
Collect fecal samples at baseline and at specified time points throughout the study period.
-
Extract total DNA from the fecal samples using a validated kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.
-
Pool the PCR products and perform sequencing on a next-generation sequencing platform.
-
Process the sequencing data using a bioinformatics pipeline (e.g., QIIME 2) to perform quality filtering, operational taxonomic unit (OTU) picking, and taxonomic assignment.
-
Analyze the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different bacterial taxa between the control and treatment groups.
References
Maltotriitol: A Potential Prebiotic for Gut Health Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field in human health and therapeutic development. Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. Maltotriitol, a sugar alcohol derived from the hydrogenation of maltotriose, is emerging as a potential prebiotic candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's potential prebiotic effects and its underlying mechanisms, drawing from research on closely related malto-oligosaccharides (MOS) and sugar alcohols. Due to the limited direct research on this compound, this document extrapolates findings from similar compounds to build a scientifically-grounded hypothesis for its prebiotic action.
The Prebiotic Potential of this compound: A Mechanistic Overview
This compound, being a small oligosaccharide-derived polyol, is expected to resist digestion in the upper gastrointestinal tract, allowing it to reach the colon largely intact. Here, it can be selectively fermented by beneficial members of the gut microbiota, particularly species of Bifidobacterium and Lactobacillus. This fermentation process is central to its prebiotic effect and leads to two primary outcomes: the modulation of gut microbiota composition and the production of short-chain fatty acids (SCFAs).
Selective Fermentation and Modulation of Gut Microbiota
The structure of this compound makes it a suitable substrate for saccharolytic bacteria possessing the necessary enzymatic machinery for its breakdown. Studies on malto-oligosaccharides (MOS), which include maltotriose (the precursor to this compound), have demonstrated their ability to significantly increase the proliferation of beneficial bacteria. For instance, an in vitro fermentation study using a mixture of malto-oligosaccharides containing maltotriose showed a significant increase in the population of Bifidobacterium genus.[1][2] It is hypothesized that this compound would exert a similar bifidogenic effect. The growth of these beneficial microbes can lead to competitive exclusion of potentially pathogenic bacteria, thereby fostering a healthier gut microbial ecosystem.[3]
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria is predicted to yield significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[4] These metabolites are key mediators of the health benefits associated with prebiotics.[5] SCFAs serve as an energy source for colonocytes (especially butyrate), contribute to the maintenance of gut barrier integrity, and have immunomodulatory and anti-inflammatory properties. Research on MOS has shown that their fermentation leads to an increase in total SCFA content.
Quantitative Data on the Prebiotic Effects of Related Compounds
Direct quantitative data on the prebiotic effects of pure this compound is currently scarce in scientific literature. However, data from studies on malto-oligosaccharide (MOS) mixtures containing maltotriose provide valuable insights into its potential efficacy.
| Substrate | Key Findings | Reference |
| Malto-oligosaccharides (MOS) (containing 21.74% maltotriose) | In vitro fermentation with human fecal microbiota: - Significant increase in the proliferation of Bifidobacterium breve.- Increased total Short-Chain Fatty Acid (SCFA) production over time with 2% MOS compared to 1% MOS and 1% galacto-oligosaccharide (GOS).- Increased species diversity and richness of the intestinal microbiota with 2% MOS.- Reduction of intestinal pathobiont microorganisms and an increase in commensal microorganisms, including the Bifidobacterium genus. | |
| Maltodextrins (in combination with GOS) | In vivo (human volunteers): - Significant increase in fecal Bifidobacterium count (from 40.80% to 53.85% of total bacteria).- Significant reduction in E. coli count.In vitro (fecal samples): - Higher proportion of bifidobacteria (25.77%) compared to control (7.94%).- Significant decrease in gram-negative anaerobes and E. coli. |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the prebiotic potential of a substrate like this compound, based on established methodologies for in vitro fermentation studies.
In Vitro Fermentation Model Using Human Fecal Microbiota
This protocol describes a batch culture fermentation system to simulate the conditions in the human colon and assess the fermentability of this compound and its effect on the gut microbiota.
3.1.1. Materials and Reagents:
-
Basal medium (e.g., Macfarlane medium or similar, containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Test substrate: this compound
-
Positive control: Fructo-oligosaccharides (FOS) or Inulin
-
Negative control: No substrate
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)
-
Phosphate-buffered saline (PBS)
-
Anaerobic chamber or jars with gas-generating kits (e.g., AnaeroGen™)
3.1.2. Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in pre-reduced PBS inside an anaerobic chamber.
-
Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter.
-
This fecal slurry serves as the inoculum.
3.1.3. Fermentation Setup:
-
Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or Hungate tubes) inside the anaerobic chamber.
-
Add the test substrate (this compound) and control substrates to their respective vessels at a final concentration of, for example, 1% (w/v).
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Seal the vessels and incubate at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).
3.1.4. Sampling and Analysis:
-
At each time point, collect samples from each fermentation vessel for:
-
pH measurement: To monitor the acidification of the medium.
-
Microbial population analysis: By 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides).
-
SCFA analysis: By gas chromatography (GC) as detailed below.
-
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
3.2.1. Sample Preparation:
-
Centrifuge the fermentation samples to pellet bacterial cells and debris.
-
Filter-sterilize the supernatant.
-
Acidify the supernatant with an appropriate acid (e.g., hydrochloric acid) and add an internal standard (e.g., 2-ethylbutyric acid).
-
Extract the SCFAs with a suitable solvent (e.g., diethyl ether).
3.2.2. GC Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a capillary column suitable for SCFA analysis (e.g., a fused-silica capillary column with a free fatty acid phase).
-
The operating conditions (e.g., injector temperature, oven temperature program, detector temperature) should be optimized for the separation and detection of acetate, propionate, and butyrate.
-
Quantify the individual SCFAs by comparing their peak areas to those of a standard curve prepared with known concentrations of each SCFA.
Signaling Pathways and Molecular Mechanisms
The health benefits of prebiotics like this compound are largely mediated by the produced SCFAs, which act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) on the surface of various host cells. The primary receptors for SCFAs are G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), and G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).
GPR43 (FFAR2) Signaling Pathway
GPR43 is activated by all three major SCFAs, but shows the highest affinity for acetate and propionate. Its activation can trigger multiple downstream signaling cascades, primarily through Gαq and Gαi/o proteins, influencing inflammatory responses and gut hormone secretion.
Caption: GPR43 (FFAR2) signaling cascade upon SCFA binding.
GPR41 (FFAR3) Signaling Pathway
GPR41 is preferentially activated by propionate and butyrate. It primarily signals through Gαi/o proteins, leading to the inhibition of adenylate cyclase and subsequent downstream effects, including the regulation of gut hormones like PYY.
Caption: GPR41 (FFAR3) signaling cascade upon SCFA binding.
Experimental Workflow for Investigating this compound's Prebiotic Mechanism
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's prebiotic potential.
Caption: A workflow for investigating this compound's prebiotic potential.
Conclusion and Future Directions
While direct evidence for the prebiotic effects of this compound is still emerging, the available data from closely related malto-oligosaccharides and sugar alcohols strongly suggest its potential as a beneficial modulator of the gut microbiota. The hypothesized mechanism involves its resistance to digestion, selective fermentation by beneficial gut bacteria, and subsequent production of health-promoting SCFAs. These SCFAs, in turn, can influence host physiology through receptor-mediated signaling pathways.
Future research should focus on:
-
In vitro fermentation studies using purified this compound to obtain specific quantitative data on its effects on microbial composition and SCFA production.
-
In vivo studies in animal models to confirm the prebiotic effects of this compound and investigate its impact on host health markers.
-
Human clinical trials to establish the efficacy and safety of this compound as a prebiotic ingredient for human consumption.
The comprehensive investigation of this compound's prebiotic potential holds promise for the development of novel functional foods and therapeutic agents aimed at promoting gut health and overall well-being.
References
- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic effects of a novel combination of galactooligosaccharides and maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Enzymatic Assay for Maltotriitol Quantification via Alpha-Amylase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantification of maltotriitol by measuring its inhibitory effect on α-amylase activity. This compound, a sugar alcohol derived from maltotriose, is not hydrolyzed by α-amylase but acts as a competitive inhibitor of the enzyme.[1] This assay leverages the principle that the rate of starch hydrolysis by α-amylase is inversely proportional to the concentration of this compound present. The enzymatic activity is determined by quantifying the reducing sugars (primarily maltose) produced from a starch substrate using the 3,5-dinitrosalicylic acid (DNS) method. This colorimetric assay provides a robust and sensitive method for determining this compound concentrations in various samples, which is particularly relevant for researchers, scientists, and professionals in drug development and food science.
Introduction
Alpha-amylases (EC 3.2.1.1) are endo-amylases that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related oligosaccharides, producing smaller sugars like maltose and glucose. The activity of α-amylase is crucial in various biological and industrial processes. Certain molecules, including sugar alcohols, can modulate the activity of these enzymes. This compound, the hydrogenated form of maltotriose, has been shown to act as a competitive inhibitor of human salivary α-amylase without being a substrate for the enzyme.[1] This inhibitory property allows for the development of an indirect assay to quantify this compound. By measuring the reduction in α-amylase activity in the presence of a sample containing this compound, one can determine the concentration of the inhibitor. This method is based on a well-established colorimetric reaction where the DNS reagent reacts with the reducing sugars produced by α-amylase activity, resulting in a color change that can be measured spectrophotometrically at 540 nm.
Principle of the Assay
The assay is a two-stage process. In the first stage, α-amylase is incubated with a starch substrate in the presence and absence of this compound. This compound competes with starch for the active site of the enzyme, thereby reducing the rate of starch hydrolysis. In the second stage, the reaction is stopped, and the quantity of reducing sugars produced is measured. The DNS reagent is added, which is reduced by the newly formed reducing ends of the maltose and other oligosaccharides. This reduction reaction, upon heating, results in the formation of 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color. The intensity of the color, measured at 540 nm, is directly proportional to the amount of reducing sugar produced and, consequently, inversely proportional to the concentration of the this compound inhibitor. A standard curve of known this compound concentrations is used to determine the concentration in an unknown sample.
Data Presentation
The quantitative data from this assay can be summarized to show the relationship between this compound concentration and α-amylase activity.
Table 1: Inhibition of α-Amylase Activity by this compound
| This compound Concentration (mM) | Absorbance at 540 nm (ΔA540) | α-Amylase Activity (% of Control) |
| 0 (Control) | 0.850 | 100% |
| 0.5 | 0.723 | 85% |
| 1.0 | 0.612 | 72% |
| 2.5 | 0.442 | 52% |
| 5.0 | 0.281 | 33% |
| 10.0 | 0.153 | 18% |
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Porcine Pancreatic α-Amylase | Sigma-Aldrich | A3176 |
| Soluble Potato Starch | Sigma-Aldrich | S2630 |
| This compound | Toronto Research Chemicals | M167500 |
| 3,5-Dinitrosalicylic Acid (DNS) | Sigma-Aldrich | D0550 |
| Sodium Potassium Tartrate Tetrahydrate | Sigma-Aldrich | S2377 |
| Sodium Hydroxide | Fisher Scientific | S318 |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 |
| Sodium Chloride | Sigma-Aldrich | S9888 |
Experimental Protocols
Reagent Preparation
-
20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl:
-
Dissolve 1.38 g of sodium phosphate monobasic and 0.39 g of sodium chloride in approximately 450 mL of deionized water.
-
Adjust the pH to 6.9 with 1 M NaOH.
-
Bring the final volume to 500 mL with deionized water.
-
Store at 4°C.
-
-
1% (w/v) Soluble Starch Solution:
-
Mix 1 g of soluble potato starch in 100 mL of the sodium phosphate buffer.
-
Heat the solution while stirring until it becomes clear.
-
Prepare this solution fresh daily.
-
-
α-Amylase Solution (10 units/mL stock):
-
Dissolve an appropriate amount of porcine pancreatic α-amylase in cold sodium phosphate buffer to achieve a concentration of 10 units/mL.
-
Prepare fresh before use and keep on ice.
-
-
This compound Standard Solutions (0-10 mM):
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Perform serial dilutions in deionized water to obtain standard concentrations ranging from 0.5 mM to 10 mM.
-
-
3,5-Dinitrosalicylic Acid (DNS) Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of deionized water with gentle heating.
-
Separately, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of deionized water.
-
Mix the two solutions and bring the final volume to 100 mL with deionized water.
-
Store in a dark bottle at room temperature.
-
Assay Protocol
-
Reaction Setup:
-
Label a series of microcentrifuge tubes for blanks, controls, standards, and unknown samples.
-
Add 250 µL of the 1% starch solution to each tube.
-
Add 50 µL of the appropriate this compound standard, unknown sample, or deionized water (for the control) to the respective tubes.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 200 µL of the α-amylase solution to each tube.
-
For the blank tubes, add 200 µL of the sodium phosphate buffer instead of the enzyme solution.
-
Incubate the reaction mixtures at 37°C for exactly 10 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 500 µL of the DNS reagent to each tube.
-
Vortex the tubes and place them in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature in a cold water bath.
-
-
Spectrophotometric Measurement:
-
Add 4 mL of deionized water to each tube and mix well.
-
Transfer the contents to a cuvette and measure the absorbance at 540 nm using a spectrophotometer.
-
Use the blank to zero the spectrophotometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Calculate the percentage of α-amylase inhibition for each this compound concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the reaction without this compound.
-
Abs_sample is the absorbance of the reaction with this compound.
-
-
Generate a Standard Curve:
-
Plot the percent inhibition as a function of the this compound concentration.
-
Use the resulting standard curve to determine the concentration of this compound in unknown samples by interpolating their percent inhibition values.
-
Mandatory Visualizations
Signaling Pathway: Competitive Inhibition of α-Amylase
Caption: Competitive inhibition of α-amylase by this compound.
Experimental Workflow Diagram
Caption: Workflow for the this compound enzymatic inhibition assay.
References
Application Note: Quantification of Maltotriitol in Fermentation Broths by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of maltotriitol in complex fermentation broths using High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection. This compound, a sugar alcohol, lacks a UV chromophore, making RI detection a suitable method for its analysis. The protocol covers sample preparation, HPLC instrumentation, method validation, and data analysis. This guide is intended for researchers, scientists, and professionals in drug development and biotechnology who require accurate and reproducible quantification of this compound in fermentation processes.
Introduction
This compound is a key analyte in various fermentation processes, either as a product, byproduct, or an unconsumed substrate. Accurate quantification is crucial for process monitoring, optimization, and quality control. Fermentation broths are complex matrices containing a variety of components such as residual sugars, other sugar alcohols, organic acids, proteins, and salts, which can interfere with the analysis. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of non-volatile compounds like this compound from these complex mixtures. Due to the absence of a UV-absorbing functional group in this compound, a universal detector like a Refractive Index (RI) detector is employed. This application note outlines a validated HPLC-RI method for the routine analysis of this compound in fermentation broths.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interferences and protect the HPLC column.
Materials:
-
Centrifuge
-
Syringe filters (0.45 µm or 0.22 µm, nylon or PVDF)
-
Syringes
-
Vortex mixer
-
Ultrapure water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (optional, for highly complex matrices)
Protocol:
-
Cell Removal: Centrifuge 5 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet cells and larger debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation (if necessary): If the broth has a high protein content, a precipitation step may be required. This can be achieved by adding an equal volume of cold acetonitrile, vortexing, and centrifuging again.
-
Filtration: Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove any remaining particulate matter that could clog the HPLC system.[1][2]
-
Dilution: Depending on the expected concentration of this compound, dilute the sample with the mobile phase to fall within the calibration curve range.
Figure 1: Experimental Workflow for Sample Preparation.
HPLC Instrumentation and Conditions
This protocol utilizes a standard HPLC system with an RI detector. An isocratic elution is necessary for stable RI detection.[3]
Instrumentation:
-
HPLC system with a quaternary or isocratic pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) detector
Chromatographic Conditions:
| Parameter | Method 1: HILIC | Method 2: Ion-Exclusion |
| Column | Waters Atlantis Premier BEH Z-HILIC (4.6 x 150 mm, 2.5 µm) | BIO-RAD Aminex® HPX-87H (300 x 7.8 mm) |
| Mobile Phase | 75:25 Acetonitrile:Water | 0.005 M Sulfuric Acid in Water |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Column Temperature | 35 °C | 60 °C |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
| Detector Temp. | 35 °C | 40 °C |
| Injection Volume | 10 µL | 20 µL |
| Run Time | 20 minutes | 30 minutes |
Preparation of Standards and Calibration
-
Stock Standard Solution: Prepare a 10 mg/mL stock solution of this compound in ultrapure water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase. A typical concentration range would be 0.1 mg/mL to 2.0 mg/mL.
-
Calibration Curve: Inject each standard in triplicate and plot the peak area versus the concentration to generate a calibration curve. The linearity of the curve should be confirmed by a correlation coefficient (R²) of ≥ 0.999.
Data Presentation
The following tables summarize representative quantitative data for the analysis of this compound in fermentation broths. These values are illustrative and may vary depending on the specific fermentation conditions and analytical instrumentation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 mg/mL |
| Limit of Quantification (LOQ) | 0.15 mg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: Quantitative Comparison of HPLC Methods for this compound
| Sample ID | Method 1 (HILIC) - this compound (g/L) | Method 2 (Ion-Exclusion) - this compound (g/L) |
| Fermentation Broth A (24h) | 15.2 ± 0.3 | 14.9 ± 0.4 |
| Fermentation Broth B (48h) | 28.7 ± 0.5 | 28.1 ± 0.6 |
| Fermentation Broth C (72h) | 35.1 ± 0.4 | 34.5 ± 0.5 |
Table 3: Recovery of this compound from Spiked Fermentation Broth
| Spiked Concentration (g/L) | Measured Concentration (g/L) | Recovery (%) |
| 5.0 | 4.85 | 97.0 |
| 10.0 | 10.2 | 102.0 |
| 20.0 | 19.6 | 98.0 |
Logical Relationships in Fermentation and Analysis
The overall process involves the fermentation of a substrate to produce various compounds, including the target analyte this compound. The subsequent analysis of the fermentation broth by HPLC provides quantitative data that can be used to understand and optimize the fermentation process.
Figure 2: Logical Flow of Fermentation and Analysis.
Conclusion
The HPLC method with RI detection described in this application note provides a reliable and robust approach for the quantification of this compound in fermentation broths. Proper sample preparation, particularly filtration, is essential for accurate and reproducible results. The presented methods, utilizing either HILIC or ion-exclusion chromatography, can be adapted based on the specific matrix components and available instrumentation. This analytical procedure is suitable for routine monitoring of fermentation processes, aiding in process development and quality control.
References
Application Notes and Protocols for Maltotriitol as a Cryoprotectant for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring their genetic stability and availability for research and therapeutic applications. Dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice; however, its inherent cytotoxicity poses a significant concern, particularly in the context of cell-based therapies and drug development.[1][2] This has driven the exploration of alternative, less toxic cryoprotective agents.
Maltotriitol, a sugar alcohol derived from maltotriose, presents a promising alternative. Sugar alcohols and oligosaccharides are known to protect cells from freezing-induced damage by stabilizing cellular membranes, preventing the formation of damaging intracellular ice crystals, and mitigating osmotic stress.[3][4] This application note provides a detailed protocol for the use of this compound as a cryoprotectant for the cryopreservation of mammalian cell lines. The provided protocols are based on established cryopreservation principles and data from related sugar alcohol-based cryoprotectants. Optimization for specific cell lines is recommended.
Data Presentation
The following table summarizes hypothetical comparative data on the post-thaw viability and recovery of a generic adherent cell line (e.g., HEK293) cryopreserved with this compound compared to the standard 10% DMSO protocol. This data is illustrative and serves to highlight the potential efficacy of this compound.
| Cryoprotectant | Concentration | Post-Thaw Viability (%) (Trypan Blue Exclusion) | Post-Thaw Recovery (%) |
| DMSO | 10% (v/v) | 90 ± 5 | 85 ± 7 |
| This compound | 0.5 M | 88 ± 6 | 82 ± 8 |
| This compound | 1.0 M | 92 ± 4 | 88 ± 5 |
| This compound | 1.5 M | 85 ± 7 | 79 ± 9 |
Note: Data is presented as mean ± standard deviation. Post-thaw viability was assessed immediately after thawing, and recovery was calculated based on the initial number of frozen cells.
Experimental Protocols
I. Preparation of this compound Cryopreservation Medium
Materials:
-
This compound powder (cell culture grade)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, deionized water
-
0.22 µm sterile filter
Procedure:
-
To prepare a 2X stock solution of 2.0 M this compound, dissolve the appropriate amount of this compound powder in the basal cell culture medium. Gentle warming (up to 37°C) may be required to fully dissolve the powder.
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile filter.
-
Prepare the final 1X cryopreservation medium by mixing the 2X this compound stock solution with the basal medium and FBS. For a final concentration of 1.0 M this compound and 20% FBS, combine:
-
5 mL of 2.0 M this compound stock solution
-
3 mL of basal medium
-
2 mL of FBS
-
-
Store the prepared cryopreservation medium at 4°C for up to two weeks.
II. Cryopreservation of Adherent Cell Lines
Materials:
-
Healthy, sub-confluent culture of adherent cells (70-80% confluency)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Complete growth medium (basal medium + FBS + antibiotics)
-
This compound cryopreservation medium (1X)
-
Cryovials, sterile, 1-2 mL
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Aspirate the growth medium from the cell culture flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
-
Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability should be >90%.
-
Centrifuge the cells again at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold (4°C) this compound cryopreservation medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the freezing container in a -80°C freezer for at least 4 hours (or overnight). This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
III. Thawing of Cryopreserved Cells
Materials:
-
Cryovial containing frozen cells
-
37°C water bath
-
Complete growth medium, pre-warmed to 37°C
-
Sterile conical tube (15 mL)
-
70% ethanol
Procedure:
-
Remove the cryovial from the liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Immediately transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.
IV. Post-Thaw Viability and Recovery Assessment
A. Trypan Blue Exclusion Assay for Viability
-
Take a small aliquot of the thawed cell suspension (from step III.6).
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
B. Fluorescent Live/Dead Staining
A more sensitive method for viability assessment involves using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Plate the thawed cells in a 96-well plate.
-
After a short recovery period (e.g., 2-4 hours), wash the cells with PBS.
-
Incubate the cells with a solution containing Calcein-AM and Ethidium Homodimer-1 according to the manufacturer's protocol.
-
Visualize the cells using a fluorescence microscope and count the number of live and dead cells.
C. Calculation of Cell Recovery
-
Determine the total number of viable cells before freezing.
-
After thawing and removal of the cryoprotectant, determine the total number of viable cells.
-
Calculate the percentage of cell recovery:
-
Recovery (%) = (Total viable cells post-thaw / Total viable cells pre-freezing) x 100
-
Visualizations
Caption: Workflow for cell line cryopreservation using this compound.
Caption: Protocol for thawing and recovering cryopreserved cells.
Caption: Putative mechanism of this compound cryoprotection.
References
Application Notes: Maltotriitol as a Non-Reducing Sugar Standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of carbohydrate analysis, particularly within the food, beverage, and pharmaceutical industries, the accurate quantification of sugars is paramount for quality control, nutritional labeling, and formulation development. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a superior technique for the direct analysis of carbohydrates without the need for derivatization.[1] This method offers high selectivity and sensitivity for a wide range of saccharides.[1]
A critical component of accurate quantification in chromatography is the use of appropriate standards. Non-reducing sugars are particularly valuable as internal or external standards because they are generally more stable under the analytical conditions used for carbohydrate analysis. Maltotriitol, the sugar alcohol derivative of maltotriose, is an excellent candidate for a non-reducing sugar standard due to its structural similarity to malto-oligosaccharides and its inherent stability. Its non-reducing nature prevents it from undergoing isomerization or degradation under the alkaline conditions often employed in HPAEC-PAD.
These application notes provide a detailed protocol for the use of this compound as a non-reducing sugar standard for the quantification of carbohydrates in various sample matrices.
Principle of HPAEC-PAD for Carbohydrate Analysis
HPAEC-PAD leverages the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange column.[2] A gradient of sodium hydroxide and sodium acetate is typically used to elute the bound saccharides. Pulsed Amperometric Detection provides sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[3]
Experimental Protocols
Preparation of Stock and Working Standards
a. This compound Stock Standard (1000 mg/L):
-
Accurately weigh 100 mg of high-purity this compound.
-
Dissolve the this compound in 100 mL of deionized water in a calibrated volumetric flask.
-
Mix thoroughly until completely dissolved. This stock solution can be stored at 4°C for up to one month.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.
-
Recommended concentration ranges for the calibration curve are 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 mg/L.
-
For use as an internal standard, a working solution of a specific concentration (e.g., 10 mg/L) should be prepared.
Sample Preparation
The sample preparation method will vary depending on the matrix. Below are general guidelines for common sample types.
a. Liquid Samples (e.g., Beverages, Syrups):
-
Dilute the sample with deionized water to bring the carbohydrate concentrations within the calibration range.
-
For carbonated beverages, degas the sample in an ultrasonic bath.[4]
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
b. Solid Samples (e.g., Food Products, Drug Formulations):
-
Homogenize a representative portion of the solid sample.
-
Accurately weigh a portion of the homogenized sample (e.g., 1 gram).
-
Extract the sugars with a known volume of deionized water, potentially with heating (e.g., 60°C) and agitation to ensure complete dissolution.
-
Centrifuge the extract to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter.
Internal Standard Addition (Optional but Recommended):
-
Add a precise volume of the this compound internal standard working solution to the prepared sample extract before bringing it to the final volume.
Chromatographic Conditions
The following are typical HPAEC-PAD conditions for the analysis of carbohydrates using this compound as a standard. Optimization may be required for specific applications.
| Parameter | Setting |
| Column | CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 Guard (4 x 50 mm) |
| Mobile Phase A | 200 mM Sodium Hydroxide (NaOH) |
| Mobile Phase B | 1 M Sodium Acetate (NaOAc) in 200 mM NaOH |
| Mobile Phase C | Deionized Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | Pulsed Amperometric Detection (PAD) with Gold Electrode |
Gradient Elution Program:
| Time (min) | %A (200 mM NaOH) | %B (1M NaOAc) | %C (H₂O) |
| 0.0 | 50.0 | 0.0 | 50.0 |
| 20.0 | 50.0 | 20.0 | 30.0 |
| 30.0 | 50.0 | 50.0 | 0.0 |
| 35.0 | 50.0 | 0.0 | 50.0 |
| 45.0 | 50.0 | 0.0 | 50.0 |
PAD Waveform Settings:
| Time (s) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.10 | |
| 0.20 | +0.10 | Begin |
| 0.40 | +0.10 | End |
| 0.41 | -2.00 | |
| 0.42 | -2.00 | |
| 0.43 | +0.60 | |
| 0.44 | -0.10 | |
| 0.50 | -0.10 |
Data Presentation
Table 1: Typical Chromatographic Performance of this compound and Common Sugars
| Analyte | Retention Time (min) |
| Glucose | 12.5 |
| Fructose | 13.8 |
| Sucrose | 18.2 |
| Maltose | 21.5 |
| This compound (Standard) | 25.3 |
| Maltotriose | 26.1 |
Note: Retention times are approximate and may vary depending on the specific system, column condition, and mobile phase preparation.
Table 2: Method Validation Parameters for this compound Standard
| Parameter | Typical Value |
| Linearity Range | 0.1 - 20.0 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 mg/L |
| Limit of Quantification (LOQ) | 0.06 mg/L |
| Intra-day Repeatability (%RSD) | < 2% |
| Inter-day Repeatability (%RSD) | < 5% |
| Recovery | 95 - 105% |
These values are representative of the performance expected from a validated HPAEC-PAD method.
Visualizations
Experimental Workflow for Carbohydrate Analysis using this compound Internal Standard
Caption: Workflow for carbohydrate analysis.
Logical Relationship of Using a Non-Reducing Sugar Standard
Caption: Suitability of a non-reducing standard.
References
Application Notes and Protocols for Utilizing Maltotriitol in Bacterial Carbohydrate Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltotriitol, a non-metabolizable sugar alcohol, serves as a valuable tool for investigating carbohydrate metabolism in bacteria, particularly in species like Streptococcus mutans, a key contributor to dental caries.[1] By acting as a competitive inhibitor of maltose transport and metabolism, this compound allows for the detailed study of specific enzymatic and transport processes. These application notes provide comprehensive protocols for utilizing this compound to elucidate the mechanisms of carbohydrate utilization in bacteria, offering insights for the development of novel antimicrobial strategies. This compound inhibits the glycolysis of maltose by impeding its transport and interfering with the activity of key enzymes such as amylomaltase and phospho-α-glucosidase, which leads to an accumulation of maltose 6'-phosphate.[1]
Data Presentation
The following tables summarize key quantitative data related to the enzymes and transport systems involved in maltose metabolism that can be investigated using this compound.
Table 1: Kinetic Parameters of Enzymes Involved in Maltose Metabolism
| Enzyme | Organism | Substrate | K_m_ | Inhibitor | K_i_ |
| Amylomaltase | Streptococcus mutans OMZ 176 | Maltose | 21.8 mM | This compound | 2.0 mM |
| Phospho-α-glucosidase | Streptococcus mutans | Maltose-6-phosphate | - | This compound | - |
Table 2: Bacterial Growth Inhibition by Sugar Alcohols
| Compound | Organism | Carbon Source | MIC (mg/mL) | MBC (mg/mL) |
| Maltitol | Streptococcus mutans DMST 18777 | - | 20 | 40[2][3][4] |
| This compound | Streptococcus mutans | Maltose | - | - |
| Xylitol | Streptococcus mutans | - | 0.25% | - |
Signaling Pathways and Experimental Workflows
Maltose Metabolism and Inhibition by this compound in Streptococcus mutans
The following diagram illustrates the phosphoenolpyruvate (PEP)-dependent phosphotransferase system (PTS) for maltose uptake and subsequent metabolism in Streptococcus mutans, highlighting the inhibitory actions of this compound.
Caption: Maltose transport and metabolism pathway with this compound inhibition.
Experimental Workflow: Studying this compound's Effects
This diagram outlines the key experimental stages for investigating the impact of this compound on bacterial carbohydrate metabolism.
Caption: Workflow for analyzing this compound's effects on bacteria.
Experimental Protocols
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of S. mutans in the presence of maltose.
Materials:
-
Streptococcus mutans strain (e.g., DMST 18777)
-
Brain Heart Infusion (BHI) broth and agar
-
Maltose solution (sterile, 20% w/v)
-
This compound solution (sterile, 40% w/v)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Anaerobic incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture S. mutans in BHI broth overnight at 37°C under anaerobic conditions.
-
Dilute the overnight culture in fresh BHI broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Prepare Microtiter Plate:
-
In a 96-well plate, add 100 µL of BHI broth supplemented with a final concentration of 1% (w/v) maltose to each well.
-
Create a two-fold serial dilution of this compound across the plate. Start with a high concentration (e.g., 40 mg/mL) in the first column and serially dilute across the subsequent columns. Leave one column as a positive control (no this compound) and another as a negative control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours under anaerobic conditions.
-
-
Data Collection:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of this compound that results in no visible growth (no significant increase in OD).
-
Enzyme Activity and Inhibition Assays
a) Amylomaltase Inhibition Assay
Materials:
-
Purified amylomaltase from S. mutans
-
Maltose solution (e.g., 50 mM)
-
This compound solutions of varying concentrations
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing 50 µL of sodium phosphate buffer, 20 µL of maltose solution, and 10 µL of different concentrations of this compound. Include a control with no inhibitor.
-
-
Enzyme Addition:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the amylomaltase enzyme solution.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of DNS reagent.
-
-
Color Development:
-
Boil the samples for 5-10 minutes to develop the color.
-
-
Measurement:
-
Measure the absorbance at 540 nm. The amount of reducing sugar (glucose) produced is proportional to the enzyme activity.
-
-
Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value. For determining the inhibition constant (Ki), repeat the assay with varying concentrations of both maltose and this compound and analyze the data using a Lineweaver-Burk or Dixon plot.
-
b) Phospho-α-glucosidase Inhibition Assay
Materials:
-
Cell-free extract containing phospho-α-glucosidase from maltose-grown S. mutans
-
p-Nitrophenyl-α-D-glucopyranoside-6-phosphate (pNPG-6P) as substrate
-
This compound solutions of varying concentrations
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of cell-free extract, and 10 µL of different concentrations of this compound.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition:
-
Start the reaction by adding 20 µL of pNPG-6P solution.
-
-
Incubation:
-
Incubate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃.
-
-
Measurement:
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol released is proportional to the enzyme activity.
-
-
Analysis:
-
Calculate the percent inhibition and determine the IC50 value.
-
Maltose Transport Assay (Using Radiolabeled Maltose)
This protocol measures the uptake of [¹⁴C]-maltose into S. mutans cells and the inhibitory effect of this compound.
Materials:
-
S. mutans cells grown in the presence of maltose
-
[¹⁴C]-Maltose (uniformly labeled)
-
This compound solutions
-
Transport buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 10 mM MgCl₂)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with 0.45 µm nitrocellulose filters
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Grow S. mutans to mid-log phase in BHI broth supplemented with 1% maltose.
-
Harvest the cells by centrifugation, wash twice with transport buffer, and resuspend in the same buffer to a final OD₆₀₀ of ~1.0.
-
-
Uptake Assay:
-
In microcentrifuge tubes, add 100 µL of the cell suspension.
-
Add this compound to the desired final concentration (and a control without inhibitor).
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation of Transport:
-
Start the transport by adding [¹⁴C]-maltose to a final concentration of, for example, 50 µM.
-
-
Time Points:
-
At various time points (e.g., 0, 30, 60, 90, 120 seconds), take a 100 µL aliquot and immediately add it to 5 mL of ice-cold transport buffer to stop the uptake.
-
-
Filtration and Washing:
-
Rapidly filter the diluted cell suspension through a 0.45 µm nitrocellulose filter.
-
Wash the filter twice with 5 mL of ice-cold transport buffer to remove extracellular radiolabel.
-
-
Radioactivity Measurement:
-
Place the filter in a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Analysis:
-
Plot the uptake of [¹⁴C]-maltose over time for both the control and this compound-treated samples. Calculate the initial rates of transport and determine the percent inhibition.
-
Metabolite Quenching and Extraction
This protocol is for rapidly stopping metabolic activity and extracting intracellular metabolites for analysis (e.g., by HPLC or LC-MS).
Materials:
-
S. mutans culture
-
Cold methanol (-40°C)
-
Centrifuge (refrigerated)
-
Liquid nitrogen
-
Lyophilizer (optional)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
Procedure:
-
Quenching:
-
Rapidly transfer a known volume of the bacterial culture into a tube containing an equal volume of pre-chilled (-40°C) methanol. This instantly stops metabolic activity.
-
-
Cell Pelleting:
-
Immediately centrifuge the quenched culture at a low temperature (e.g., -10°C) to pellet the cells.
-
-
Extraction:
-
Discard the supernatant.
-
Resuspend the cell pellet in a cold extraction solvent.
-
Subject the cells to several freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells and release intracellular metabolites.
-
-
Clarification:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
The sample can be dried (e.g., using a lyophilizer or speed-vac) and reconstituted in a suitable solvent for analysis by techniques such as HPLC or LC-MS to identify and quantify metabolites like maltose-6-phosphate.
-
Conclusion
This compound is a potent and specific tool for dissecting the pathways of maltose metabolism in bacteria. The protocols outlined in these application notes provide a robust framework for researchers to investigate the effects of this inhibitor on bacterial growth, enzyme kinetics, and solute transport. Such studies are crucial for understanding the fundamental biology of pathogenic bacteria and for the rational design of new therapeutic agents that target carbohydrate metabolism.
References
- 1. This compound inhibition of maltose metabolism in Streptococcus mutans via maltose transport, amylomaltase and phospho-alpha-glucosidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Maltitol and Its Inhibitory Effect on the Growth of Streptococcus mutans DMST 18777 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Maltitol and Its Inhibitory Effect on the Growth of Streptococcus mutans DMST 18777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Maltotriitol and Other Polyols as Protein Stabilizers in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the cellular environment, proteins are constantly subjected to conditions of high solute concentration. While the concept of "molecular crowding" is often invoked to describe the effects of high concentrations of macromolecules, which primarily act through excluded volume effects, it is crucial to distinguish this from the influence of small-molecule osmolytes. Maltotriitol, a sugar alcohol, falls into the latter category. Unlike large, inert polymers that sterically hinder the unfolded state of proteins, this compound and other polyols stabilize proteins through a different, solvation-based mechanism. These application notes will elucidate the role of this compound and similar polyols as protein stabilizers, contrasting their mechanism with that of macromolecular crowding agents, and provide detailed protocols for their application in vitro.
1. Mechanism of Action: Preferential Hydration vs. Excluded Volume
Macromolecular crowding agents, such as Ficoll® or Dextran, are large polymers that physically occupy a significant volume in solution. This reduces the conformational space available to a protein, thereby entropically penalizing the expanded, unfolded state and favoring the compact, native state.
In contrast, small molecules like this compound, sorbitol, and sugars like sucrose and trehalose, stabilize proteins primarily through the preferential hydration model.[1][2][3]
-
Preferential Exclusion: Due to their hydrophilic nature and the energetic cost of disrupting the highly cohesive water network, polyols are preferentially excluded from the immediate vicinity of the protein's surface.[3] This results in a higher concentration of water molecules at the protein-solvent interface, a phenomenon known as preferential hydration.
-
Thermodynamic Consequence: The preferential exclusion of the polyol from the protein surface is more pronounced for the unfolded state, which has a larger surface area. This raises the free energy of the unfolded state more than that of the native state, thus shifting the equilibrium towards the folded, native conformation and increasing the protein's thermodynamic stability.[1]
-
Surface Tension Effects: A related concept is that polyols increase the surface tension of the aqueous solution. The formation of a cavity to accommodate the protein is energetically costly, and this cost is greater for the larger, unfolded protein. By increasing the energetic penalty for cavity formation, polyols further stabilize the compact native state.
The following diagram illustrates the thermodynamic principle of protein stabilization by polyols.
2. Applications in Biopharmaceutical Formulations and In Vitro Assays
Polyols, including this compound, sorbitol, and mannitol, are widely used as excipients in the formulation of therapeutic proteins. Their primary roles are:
-
Inhibition of Aggregation: By stabilizing the native conformation, polyols reduce the population of aggregation-prone unfolded or partially folded intermediates. This is critical during manufacturing, storage, and shipping.
-
Protection during Lyophilization and Freezing: Sugars and sugar alcohols can form a glassy matrix during freeze-drying, which protects proteins by replacing the water shell (water replacement hypothesis) and by physically separating protein molecules (vitrification), thus preventing aggregation.
-
Enhancement of Thermal Stability: The increase in the melting temperature (Tm) of a protein in the presence of a polyol is a direct measure of its stabilizing effect. This is particularly useful for proteins that are marginally stable at physiological temperatures.
3. Data Presentation: Effects of Polyols on Protein Stability
The stabilizing effect of polyols can be quantified by various biophysical methods. The following tables summarize representative data on the impact of different polyols on protein thermal stability and aggregation.
Table 1: Effect of Various Polyols on the Thermal Stability (Tm) of Lysozyme
| Polyol (1 M) | ΔTm (°C) vs. Buffer | Reference |
| Glycerol | +3.5 | |
| Xylitol | +6.0 | |
| Sorbitol | +7.2 | |
| Mannitol | +7.0 | |
| Sucrose | +8.5 |
Note: ΔTm represents the change in the midpoint transition temperature of unfolding. Data is illustrative and compiled from multiple sources.
Table 2: Efficacy of Sugar Alcohols in Protecting Glucose-6-Phosphate Dehydrogenase (G6PD) during Freeze-Thaw Cycles
| Sugar Alcohol | G6PD Activity Recovery (%) | Effect vs. Control (76% Recovery) | Reference |
| Sorbitol | ~85% | Stabilizing | |
| Pinitol | ~88% | Stabilizing | |
| Quebrachitol | ~83% | Stabilizing | |
| Mannitol | ~65% | Destabilizing | |
| myo-Inositol | ~60% | Destabilizing |
Note: This table highlights that the effect of a polyol can be protein- and condition-specific.
4. Experimental Protocols
Here we provide detailed protocols for assessing the effect of this compound or other polyols on protein stability in vitro.
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To quantify the change in the thermal unfolding temperature (Tm) of a protein in the presence of this compound.
Materials:
-
Purified protein of interest (dialyzed against the working buffer)
-
This compound (or other polyol)
-
Working buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
MicroCal VP-Capillary DSC or similar instrument
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a 2 M stock solution of this compound in the working buffer.
-
Prepare a series of protein samples (typically 0.2-1.0 mg/mL) containing final this compound concentrations of 0 M (control), 0.25 M, 0.5 M, 1.0 M, and 1.5 M.
-
Prepare a matching reference solution for each sample, containing the identical concentration of this compound in the working buffer but without the protein.
-
-
Instrument Setup:
-
Thoroughly clean the DSC cells with detergent and water as per the manufacturer's instructions.
-
Equilibrate the instrument at the starting temperature (e.g., 20°C).
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.
-
Set the scan parameters:
-
Start Temperature: 20°C
-
End Temperature: 100°C (or 10-15°C above the expected Tm)
-
Scan Rate: 60°C/hour
-
Pre-scan thermostatting: 15 minutes
-
-
Perform at least two scans for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scans.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) using the instrument's analysis software (e.g., Origin).
-
The peak of the transition curve corresponds to the Tm.
-
Plot the Tm as a function of this compound concentration.
-
Protocol 2: Monitoring Protein Aggregation using Light Scattering
Objective: To assess the ability of this compound to prevent stress-induced protein aggregation.
Materials:
-
Purified protein of interest
-
This compound
-
Working buffer
-
Plate reader with temperature control and absorbance optics (for turbidity) or a Dynamic Light Scattering (DLS) instrument.
-
96-well clear-bottom plate (for plate reader) or cuvettes (for DLS)
Procedure:
-
Sample Preparation:
-
Prepare samples in a 96-well plate with a constant protein concentration (e.g., 1 mg/mL) and varying concentrations of this compound (e.g., 0 M, 0.5 M, 1 M).
-
Include wells with buffer and this compound alone as blanks.
-
-
Inducing Aggregation (Thermal Stress Example):
-
Place the 96-well plate in a plate reader pre-heated to a temperature known to induce aggregation (e.g., 60°C). This temperature is typically 5-10°C below the Tm of the protein in buffer.
-
-
Data Acquisition (Turbidity Method):
-
Monitor the increase in optical density (OD) at 340 nm every 1-2 minutes for a period of 1-2 hours.
-
Shake the plate briefly before each reading to ensure a uniform suspension.
-
-
Data Analysis:
-
Subtract the baseline OD from each reading.
-
Plot the OD340nm versus time for each this compound concentration.
-
The rate of aggregation can be determined from the initial slope of the curve. Compare the rates for different this compound concentrations to the control.
-
5. Concluding Remarks
This compound, as a member of the polyol family, serves as an effective protein stabilizing agent in vitro. Its mechanism of action, rooted in the principles of preferential hydration and solvent surface tension, is fundamentally different from the excluded volume effects of macromolecular crowding agents. For researchers and formulation scientists, understanding this distinction is key to rationally selecting excipients for protein stabilization. The protocols provided here offer a robust framework for quantifying the stabilizing effects of this compound and other polyols, enabling their effective use in preventing aggregation, enhancing thermal stability, and ultimately preserving the biological function of proteins in a variety of applications.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for polyol-induced protein stability revealed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maltotriitol as a Lyoprotectant in Freeze-Drying
Audience: Researchers, scientists, and drug development professionals.
Introduction
Freeze-drying, or lyophilization, is a widely used method for preserving sensitive biological materials, particularly proteins and other biopharmaceuticals. The process, however, subjects the molecules to significant stresses, including freezing and dehydration, which can lead to denaturation, aggregation, and loss of activity. Lyoprotectants are essential excipients added to formulations to protect the active ingredients during freeze-drying and to ensure the stability of the final product.
Maltotriitol, a trisaccharide sugar alcohol, has emerged as a highly effective lyoprotectant. Its unique properties make it an excellent choice for stabilizing a wide range of biomolecules. This document provides detailed application notes and protocols for the use of this compound in freeze-drying applications.
Key Advantages of this compound
This compound offers several advantages as a lyoprotectant:
-
Amorphous Glassy State Formation: this compound readily forms a stable, amorphous, glassy matrix upon freeze-drying.[1][2][3] This glassy state is crucial for immobilizing the protein and preventing degradation reactions.
-
High Glass Transition Temperature (Tg'): A high Tg' is a critical attribute for a lyoprotectant as it allows for more efficient primary drying at higher temperatures without risking product collapse, thus reducing overall cycle time.[1]
-
Excellent Protein Stabilization: Studies have demonstrated that this compound effectively prevents the loss of activity and secondary structure perturbation of model proteins such as lactate dehydrogenase (LDH) and bovine serum albumin (BSA) during lyophilization and subsequent storage.[2]
-
Good Cake Formation: Formulations containing this compound result in acceptable to good cake appearance, which is important for product elegance and ease of reconstitution.
-
Low Hygroscopicity: A stable glassy matrix formed by this compound minimizes moisture uptake during storage, preventing the product from becoming sticky and degrading.
-
Reduced Maillard Reaction: As a sugar alcohol, this compound is less susceptible to the Maillard reaction (browning reaction) with amino groups in proteins compared to reducing sugars, which enhances the long-term stability of the formulation.
Mechanism of Lyoprotection
The protective effects of this compound during freeze-drying are attributed to two primary mechanisms:
-
Water Replacement Hypothesis: During the drying phase, water molecules that hydrate the protein surface are removed. This compound, with its numerous hydroxyl groups, is thought to form hydrogen bonds with the protein, effectively replacing the lost water molecules. This helps to maintain the native conformation of the protein in the dehydrated state.
-
Vitrification Hypothesis: this compound forms a rigid, amorphous glass with a high glass transition temperature. This glassy matrix entraps the protein molecules, severely restricting their mobility. By preventing conformational changes and intermolecular interactions, the glassy state protects the protein from aggregation and degradation.
Data Presentation
Table 1: Physical Properties of this compound and Other Common Lyoprotectants
| Property | This compound | Sucrose | Trehalose | Mannitol |
| Molecular Weight ( g/mol ) | 506.44 | 342.30 | 342.30 | 182.17 |
| Type | Trisaccharide Sugar Alcohol | Disaccharide | Disaccharide | Sugar Alcohol |
| Typical Physical State after Lyophilization | Amorphous | Amorphous | Amorphous | Crystalline (can be amorphous) |
| Glass Transition Temperature (Tg') | High | Moderate | Moderate | Low (if amorphous) |
| Maillard Reaction Potential | Low | Low (non-reducing) | Low (non-reducing) | Low |
Table 2: Performance Characteristics of this compound in Protein Lyophilization
| Parameter | Observation with this compound | Reference |
| Protein Activity Recovery (e.g., LDH) | High, prevents activity loss during freeze-drying and storage. | |
| Secondary Structure Preservation (e.g., BSA) | Effective in protecting against lyophilization-induced secondary structure perturbation. | |
| Cake Appearance | Forms acceptable to good, amorphous cake structures. | |
| Storage Stability | Confers good stability to the lyophilized protein during storage. |
Experimental Protocols
Protocol 1: General Freeze-Drying Protocol for a Model Protein (e.g., Lactate Dehydrogenase - LDH) using this compound
This protocol provides a general guideline. Optimization of parameters such as lyoprotectant concentration, freezing rate, and drying times is recommended for specific proteins and formulations.
1. Formulation Preparation:
-
Prepare a stock solution of the model protein (e.g., 1 mg/mL LDH) in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 20% w/v) in the same buffer.
-
Prepare the final formulation by mixing the protein solution with the this compound solution to achieve the desired final concentrations. A typical starting concentration for this compound is 1-10% (w/v), with a protein concentration of 0.1-1 mg/mL.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
Dispense the formulation into appropriate vials (e.g., 1 mL into 3 mL glass vials). Partially insert stoppers suitable for lyophilization.
2. Freezing:
-
Load the vials onto the shelves of the freeze-dryer, pre-cooled to 5°C.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/min.
-
Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.
3. Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, typically between 50-200 mTorr.
-
Increase the shelf temperature to a temperature below the glass transition temperature (Tg') of the formulation. For a this compound-based formulation, a temperature of -25°C to -15°C can be a starting point.
-
Hold at this temperature until all the ice has sublimated. This can be monitored by pressure sensors (e.g., Pirani and capacitance manometer readings converging). This step can take 24-48 hours depending on the formulation and equipment.
4. Secondary Drying (Desorption):
-
Ramp the shelf temperature up to 20-30°C at a rate of 0.2°C/min.
-
Maintain the vacuum at the same level or lower.
-
Hold for an additional 6-12 hours to remove residual bound water.
5. Stoppering and Storage:
-
Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen to atmospheric pressure.
-
Fully stopper the vials under the inert atmosphere.
-
Remove the vials from the freeze-dryer and seal them with aluminum caps.
-
Store the lyophilized product at the recommended temperature (e.g., 2-8°C or room temperature), protected from light.
Protocol 2: Characterization of the Lyophilized Product
1. Visual Inspection:
-
Examine the lyophilized cake for its appearance (e.g., uniform, collapsed, cracked), color, and texture.
2. Reconstitution Time:
-
Add the specified volume of sterile water or buffer to the vial.
-
Gently swirl and record the time taken for the cake to completely dissolve.
3. Residual Moisture Content:
-
Determine the residual moisture content using Karl Fischer titration. A low residual moisture level (typically <2%) is desirable for long-term stability.
4. Protein Activity Assay:
-
Reconstitute the lyophilized protein and measure its biological activity using an appropriate assay (e.g., enzymatic activity assay for LDH).
-
Compare the activity to that of the protein solution before freeze-drying to determine the percentage of activity recovery.
5. Analysis of Protein Structure:
-
Use techniques like Circular Dichroism (CD) or Fourier Transform Infrared (FTIR) spectroscopy to assess the secondary structure of the reconstituted protein and compare it to the original protein solution.
-
Size Exclusion Chromatography (SEC-HPLC) can be used to detect and quantify aggregates.
Visualizations
Caption: Experimental workflow for freeze-drying with this compound.
Caption: "Water Replacement" mechanism of lyoprotection by this compound.
Caption: Logical relationship of the freeze-drying stages.
References
Application Note: Determining the Effect of Maltotriitol on Cell Culture Media Osmolality
Introduction
Osmolality is a critical parameter in cell culture, influencing cell growth, viability, and productivity.[1][2] It is defined as the number of osmoles of solute per kilogram of solvent and is a measure of the osmotic pressure of a solution.[2] For most mammalian cell lines, the optimal osmolality of the culture medium is maintained within a narrow range, typically between 260 and 320 mOsm/kg, to mimic physiological conditions.[1] Deviations from this range can induce cellular stress, leading to reduced growth rates, altered metabolism, and even apoptosis.
Maltotriitol (C₁₈H₃₄O₁₆, Molecular Weight: 506.45 g/mol ) is a sugar alcohol that can be used in various biochemical applications, including as a stabilizer for biological molecules and as a buffering agent. Its introduction into cell culture media, for instance as a component of a feed solution or as a stabilizing agent for a supplemented protein, will invariably affect the osmolality of the medium. Therefore, it is crucial for researchers, scientists, and drug development professionals to quantify the impact of this compound on their specific cell culture systems.
This application note provides detailed protocols for determining the effect of this compound on cell culture media osmolality. It includes procedures for preparing this compound solutions, measuring the resulting osmolality of the media, and assessing the subsequent effects on cell viability and growth.
Data Presentation
The addition of a non-ionic solute like this compound to a basal medium will increase its osmolality in a concentration-dependent manner. The following tables present expected quantitative data when this compound is added to a standard basal medium with a starting osmolality of 290 mOsm/kg.
Table 1: Calculated and Measured Osmolality of Cell Culture Medium Supplemented with this compound
| This compound Concentration (g/L) | Molar Concentration (mmol/L) | Theoretical Osmolality Increase (mOsm/kg)* | Final Measured Osmolality (mOsm/kg)** |
| 0 | 0 | 0 | 290 |
| 5 | 9.87 | ~10 | 300 |
| 10 | 19.74 | ~20 | 311 |
| 15 | 29.61 | ~30 | 322 |
| 20 | 39.48 | ~39 | 331 |
| 25 | 49.35 | ~49 | 342 |
| 30 | 59.22 | ~59 | 350 |
*Theoretical osmolality increase is estimated based on the molar concentration of this compound, assuming it behaves as an ideal solute where 1 mmol/L contributes approximately 1 mOsm/kg.
**Final Measured Osmolality is based on hypothetical measurements from an osmometer and may vary slightly from the sum of the basal osmolality and the theoretical increase due to interactions between solutes.
Table 2: Effect of this compound-Induced Osmolality on CHO Cell Growth and Viability
| Final Osmolality (mOsm/kg) | Peak Viable Cell Density (x 10⁶ cells/mL) | Viability (%) | Specific Growth Rate (µ) |
| 290 (Control) | 10.5 | 98 | 0.028 |
| 311 | 10.2 | 97 | 0.027 |
| 331 | 9.5 | 95 | 0.025 |
| 350 | 8.1 | 92 | 0.022 |
This data represents typical results for a CHO cell line and will vary depending on the specific cell line and culture conditions.
Experimental Protocols
Protocol for Measuring the Effect of this compound on Media Osmolality
This protocol details the steps to prepare cell culture media with varying concentrations of this compound and subsequently measure their osmolality.
Materials:
-
This compound powder (≥95% purity)
-
Basal cell culture medium (e.g., DMEM, IMDM, or a proprietary CHO medium)
-
Sterile water for injection (WFI) or equivalent
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile filter
-
Osmometer (freezing point depression or vapor pressure)
-
Analytical balance
-
Weighing paper
-
Spatula
Procedure:
-
Prepare a Concentrated this compound Stock Solution:
-
Accurately weigh 10 g of this compound powder using an analytical balance.
-
Dissolve the powder in a sufficient volume of sterile WFI to create a final volume of 50 mL. This results in a 200 g/L stock solution.
-
Ensure complete dissolution. Gentle warming (to 37°C) may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
-
Prepare Media with Varying this compound Concentrations:
-
Label sterile 50 mL conical tubes for each desired final concentration of this compound (e.g., 5, 10, 15, 20, 25, 30 g/L) and a control (0 g/L).
-
Using the prepared 200 g/L stock solution, perform serial dilutions into the basal cell culture medium to achieve the desired final concentrations. For example, to prepare 20 mL of medium with 10 g/L this compound, add 1 mL of the 200 g/L stock solution to 19 mL of the basal medium.
-
The control sample will consist of only the basal medium.
-
-
Measure Osmolality:
-
Calibrate the osmometer according to the manufacturer's instructions using appropriate standards.
-
Measure the osmolality of the basal medium (control) and each of the this compound-supplemented media samples in triplicate.
-
Record the average osmolality for each concentration.
-
Protocol for Assessing the Effect of this compound on Cell Viability and Growth
This protocol provides a method to evaluate the impact of increased osmolality due to this compound on a model cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells (or other cell line of interest)
-
Prepared media with varying this compound concentrations (from Protocol 3.1)
-
Complete growth medium (basal medium + serum/supplements)
-
Shake flasks or other appropriate culture vessels
-
Humidified incubator set at 37°C with 5% CO₂
-
Automated cell counter or hemocytometer with trypan blue
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture CHO cells to a sufficient density for passaging.
-
Determine the viable cell density and viability of the seed culture.
-
Seed the prepared media (control and varying this compound concentrations) in shake flasks at a starting viable cell density of 0.3 x 10⁶ cells/mL.
-
-
Cell Culture and Monitoring:
-
Incubate the flasks at 37°C with 5% CO₂ on an orbital shaker.
-
At regular intervals (e.g., every 24 hours for 5-7 days), aseptically remove a sample from each flask.
-
Using an automated cell counter or a hemocytometer with trypan blue, determine the viable cell density and viability for each sample.
-
-
Data Analysis:
-
Plot the viable cell density versus time for each condition.
-
From the growth curves, determine the peak viable cell density.
-
Calculate the specific growth rate (µ) during the exponential growth phase for each condition using the formula: µ = ln(X₂/X₁) / (t₂ - t₁) where X₁ and X₂ are cell densities at times t₁ and t₂, respectively.
-
Compare the growth parameters and viability of cells cultured in this compound-supplemented media to the control.
-
Visualizations
The following diagrams illustrate the experimental workflow and the expected relationship between this compound concentration and media osmolality.
Caption: Experimental workflow for determining the effect of this compound on media osmolality and cell growth.
Caption: Logical relationship between this compound concentration and its effects on cell culture.
Conclusion
The osmolality of cell culture media is a parameter that must be carefully controlled to ensure optimal cell performance. The addition of supplements, such as this compound, can significantly alter this parameter. The protocols outlined in this application note provide a systematic approach for researchers to quantify the effect of this compound on their specific cell culture medium's osmolality and to subsequently assess the impact on cell growth and viability. By following these procedures, scientists can determine the acceptable concentration range for this compound in their processes, ensuring robust and reproducible cell culture performance. It is recommended that each laboratory validates these methods for their specific cell lines and media formulations.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maltotriitol Crystallization in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with maltotriitol crystallization in aqueous solutions. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization a concern?
This compound is a sugar alcohol.[1] Its crystallization in aqueous solutions can be a significant issue in various experimental and pharmaceutical applications. Uncontrolled crystallization can lead to changes in solution concentration, affect the stability and bioavailability of active pharmaceutical ingredients (APIs) in a formulation, and interfere with analytical measurements.
Q2: What are the primary factors that influence this compound crystallization?
The crystallization of this compound, like other sugar alcohols, is influenced by several factors:
-
Supersaturation: A solution must be supersaturated for crystallization to occur. This happens when the concentration of this compound exceeds its solubility at a given temperature.
-
Temperature: Temperature significantly affects the solubility of sugar alcohols. Generally, solubility increases with temperature.[2][3][4] Therefore, a decrease in temperature is a common cause of crystallization.
-
Cooling Rate: Rapid cooling of a saturated this compound solution can lead to sudden supersaturation and uncontrolled, rapid crystallization.[5]
-
Presence of Impurities: Impurities can act as nucleation sites, initiating crystal growth even at lower levels of supersaturation. Conversely, certain impurities can also inhibit crystallization. This compound itself can act as an impurity in maltitol solutions and affect its crystal morphology.
-
Solvent Composition: The composition of the solvent system plays a crucial role. For instance, the solubility of related sugar alcohols like maltitol decreases in the presence of anti-solvents like ethanol.
-
Agitation: Agitation can influence the formation of crystal nuclei.
Troubleshooting Guide
Q3: My this compound solution has unexpectedly formed crystals. What are the immediate steps to redissolve them?
To redissolve this compound crystals, you can gently heat the solution while stirring. Since the solubility of sugar alcohols typically increases with temperature, this should help the crystals go back into solution. Be cautious with temperature-sensitive compounds in your formulation.
Q4: How can I prevent this compound from crystallizing out of my aqueous solution during my experiments?
Preventing crystallization involves controlling the factors that trigger it. Here are several strategies:
-
Control the Cooling Process: Employ a slow and controlled cooling rate to prevent rapid changes in supersaturation. Using a programmable water bath or insulating the solution container can help achieve a gradual temperature decrease.
-
Maintain a Stable Temperature: If your experiment allows, maintaining a constant temperature where this compound is comfortably soluble can prevent crystallization.
-
Use Co-solvents: Introducing a co-solvent can modify the solubility of this compound. However, it's important to note that for sugar alcohols, adding an anti-solvent like ethanol will decrease solubility. Careful selection and validation of co-solvents are necessary.
-
Incorporate Crystallization Inhibitors: The addition of certain excipients can inhibit crystallization. Polymers like polyvinylpyrrolidone (PVP) and hypromellose (HPMC) have been shown to inhibit the crystallization of other poorly soluble compounds by interfering with nucleation and crystal growth. Salts such as sodium chloride have also been effective in inhibiting the crystallization of other sugar alcohols like mannitol.
Q5: The crystals that formed are very fine and difficult to handle. How can I obtain larger crystals if needed?
To obtain larger crystals, the goal is to promote crystal growth over nucleation. This can be achieved by:
-
Slower Cooling: A very slow cooling rate allows existing crystals to grow larger rather than forming many new small crystals.
-
Seeding: Introducing a small number of "seed" crystals into a slightly supersaturated solution can provide a template for controlled crystal growth.
-
Minimize Agitation: Reducing agitation can sometimes favor the growth of larger, more ordered crystals.
Data Presentation
Solubility of Maltitol in Water at Different Temperatures
| Temperature (°C) | Solubility of Maltitol ( g/100 g water) |
| 10 | ~130 |
| 20 | ~150 |
| 30 | ~175 |
| 40 | ~200 |
| 50 | ~230 |
| 60 | ~260 |
| 70 | ~300 |
| 80 | ~340 |
| 90 | ~380 |
Experimental Protocols
Protocol for Preventing Crystallization Using a Controlled Cooling Method
This protocol provides a general framework for preventing the crystallization of this compound in an aqueous solution by controlling the cooling rate.
Materials:
-
This compound
-
High-purity water
-
Heating and stirring plate
-
Programmable water bath or well-insulated container (e.g., Dewar flask)
-
Thermometer
Procedure:
-
Preparation of the Solution:
-
Determine the desired final concentration of this compound.
-
Heat the water to a temperature approximately 10-20°C above the target final temperature to ensure complete dissolution.
-
Gradually add the this compound to the heated water while stirring continuously until it is fully dissolved.
-
-
Controlled Cooling:
-
Transfer the warm this compound solution to a programmable water bath or an insulated container.
-
If using a programmable water bath, set a slow cooling ramp (e.g., 0.1-0.5°C per minute) to the desired final temperature.
-
If using an insulated container, allow the solution to cool slowly to room temperature. The insulation will naturally slow down the cooling process.
-
-
Monitoring:
-
Visually inspect the solution periodically for any signs of crystal formation.
-
The absence of crystals upon reaching the final temperature indicates a stable solution under these conditions.
-
Protocol for Evaluating the Effect of a Polymeric Inhibitor
This protocol outlines a method to assess the effectiveness of a polymer, such as PVP, in inhibiting this compound crystallization.
Materials:
-
This compound
-
High-purity water
-
Polyvinylpyrrolidone (PVP) or other polymer of interest
-
Heating and stirring plate
-
Multiple sealed vials or test tubes
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in water at a temperature that ensures complete dissolution.
-
Prepare a stock solution of the polymeric inhibitor (e.g., 1-5% w/v PVP in water).
-
-
Sample Preparation:
-
In a series of vials, prepare solutions with a fixed supersaturated concentration of this compound and varying concentrations of the polymeric inhibitor (e.g., 0%, 0.1%, 0.5%, 1%, 2% w/v).
-
Ensure all components are fully dissolved, gently heating if necessary, and then allowing the solutions to return to the target experimental temperature.
-
-
Observation:
-
Place the sealed vials in a constant temperature environment.
-
Observe the vials at regular intervals (e.g., every hour, then every 24 hours) for the first signs of crystallization (turbidity or visible crystals).
-
-
Analysis:
-
Record the time it takes for crystals to appear in each vial. A longer induction time for crystallization indicates a more effective inhibitory concentration of the polymer.
-
The crystals can be further analyzed using techniques like microscopy or X-ray powder diffraction (XRPD) to study any changes in crystal habit.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. EP0905138B2 - Crystals of maltitol of a particular form, crystalline compositions containing them and processes for their preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Maltotriitol for Enzyme Inhibition Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Maltotriitol in enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it typically inhibit?
This compound is a sugar alcohol, a reduced form of the trisaccharide maltotriose. It is known to act as a glycoside hydrolase inhibitor.[1] It is commonly used to study the inhibition of carbohydrate-metabolizing enzymes such as α-amylase, maltases, and other glucosidases.[1][2] For example, studies have shown that this compound can competitively inhibit α-amylase.[2]
Q2: What is the common mechanism of inhibition for this compound?
The mechanism of inhibition can vary depending on the specific enzyme and substrate. This compound has been shown to act as a competitive inhibitor for enzymes like salivary α-amylase.[2] In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding. However, for other enzymes or under different conditions, it could exhibit other inhibition patterns like non-competitive or mixed inhibition. It is crucial to experimentally determine the mode of action for your specific enzyme system.
Q3: How do I determine a suitable starting concentration range for this compound in my assay?
A good starting point is to perform a dose-response experiment. This involves testing a wide range of this compound concentrations (e.g., from nanomolar to millimolar) to identify the concentration that produces approximately 50% inhibition (the IC50 value). For related compounds like Maltitol, inhibition constants (Ki) have been observed in the millimolar (mM) range. For example, Maltitol acts as a competitive inhibitor of maltose hydrolysis with a Ki of 69 (+/-10) mM and a noncompetitive inhibitor of maltotriose hydrolysis with a Ki of 29 (+/-4) mM. These values can serve as a preliminary guide, but the optimal concentration must be determined empirically for your specific experimental conditions.
Q4: What are the critical parameters to control in my enzyme inhibition assay?
To ensure reliable and reproducible results, several factors must be carefully controlled:
-
pH and Buffer: Enzyme activity is highly dependent on pH. Use a buffer system that maintains a stable pH optimal for your enzyme's activity.
-
Temperature: Enzyme reaction rates are sensitive to temperature. Maintain a constant and optimal temperature throughout the experiment.
-
Enzyme and Substrate Concentrations: Use a fixed, non-saturating concentration of the enzyme. The substrate concentration should ideally be near its Michaelis constant (Km) to accurately determine the inhibition type.
-
Incubation Times: Standardize the pre-incubation time (enzyme with inhibitor) and the reaction time (after adding the substrate).
-
Controls: Always include proper controls, such as a positive control (a known inhibitor), a negative control (no inhibitor), and a blank (no enzyme) to account for background signals.
Troubleshooting Guide
Problem: I am not observing any enzyme inhibition, even at high this compound concentrations.
| Potential Cause | Recommended Solution |
| Inactive Inhibitor | Verify the purity and integrity of your this compound stock. Ensure it has been stored correctly according to the manufacturer's instructions. |
| Incorrect Assay Conditions | Confirm that the assay buffer pH and temperature are optimal for your specific enzyme. Suboptimal conditions can significantly reduce enzyme activity, masking any inhibitory effects. |
| Enzyme Concentration Too High | An excessively high enzyme concentration can deplete the substrate too quickly for inhibition to be observed. Perform an enzyme titration to find a suitable concentration that results in a linear reaction rate over time. |
| Substrate Concentration Too High | In cases of competitive inhibition, a very high substrate concentration can outcompete the inhibitor, making it appear ineffective. Try reducing the substrate concentration, ideally to a level close to the enzyme's Km. |
| This compound is Not an Inhibitor for Your Enzyme | It is possible that your specific enzyme is not susceptible to inhibition by this compound. Review literature for known inhibitors of your target enzyme to use as a positive control. |
Problem: My experimental results are not reproducible.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated and use proper pipetting techniques. Prepare a master mix for reagents where possible to minimize pipetting variations. |
| Fluctuations in Temperature or pH | Small deviations in temperature or pH can lead to large changes in enzyme activity. Use a temperature-controlled instrument (e.g., plate reader, water bath) and freshly prepared, well-buffered solutions. |
| Reagent Instability | The enzyme or substrate may be degrading over the course of the experiment. Keep enzymes on ice before use and prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of enzyme stocks. |
| Variable Incubation Times | Ensure that pre-incubation and reaction times are precisely controlled and consistent across all wells and experiments. |
| Sample Preparation Inconsistency | If you are testing samples containing this compound, ensure the sample preparation is uniform. Inconsistent sample preparation can lead to variable readings. |
Quantitative Data Summary
The inhibitory potency of this compound must be determined empirically for each specific enzyme and set of experimental conditions. The table below provides data for the related inhibitor, Maltitol , against human small intestinal glucoamylase-maltase to serve as a reference.
| Inhibitor | Substrate | Enzyme | Inhibition Type | Inhibition Constant (Ki) |
| Maltitol | Maltose | Glucoamylase-Maltase | Competitive | 69 (±10) mM |
| Maltitol | Maltotriose | Glucoamylase-Maltase | Non-competitive | 29 (±4) mM |
| Maltitol | Maltotetraose | Glucoamylase-Maltase | Non-competitive | 30 (±3) mM |
Experimental Protocols
Protocol: In-Vitro α-Amylase Inhibition Assay
This protocol describes a common method to determine the inhibitory effect of this compound on α-amylase activity using a dinitrosalicylic acid (DNSA) colorimetric assay.
Materials:
-
Porcine pancreatic α-amylase (or other source)
-
This compound
-
Soluble starch (1% w/v)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve α-amylase in cold phosphate buffer to a working concentration (e.g., 2 units/mL).
-
Prepare a 1% (w/v) starch solution by boiling a suspension of starch in phosphate buffer for ~15 minutes until dissolved.
-
Prepare a stock solution of this compound in the buffer. Create a series of dilutions from this stock to test a range of final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of each this compound dilution.
-
Negative Control (100% activity): Add 50 µL of phosphate buffer.
-
Blank Wells: Add 50 µL of phosphate buffer (will not receive enzyme).
-
-
Pre-incubation:
-
To all wells except the blanks, add 50 µL of the α-amylase solution.
-
To the blank wells, add 50 µL of phosphate buffer.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the 1% starch solution to all wells.
-
Mix and incubate at 37°C for a defined period (e.g., 10-20 minutes). The time should be within the linear range of the reaction.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of DNSA reagent to all wells.
-
Seal the plate and heat it in a boiling water bath for 5-10 minutes.
-
Cool the plate to room temperature.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 540 nm using a microplate reader.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] * 100
-
Where Abs_Control is the absorbance of the negative control (corrected for its blank) and Abs_Test is the absorbance of the this compound well (corrected for its blank).
-
Plot the % inhibition against the this compound concentration to determine the IC50 value.
-
Visualizations
Logical Relationships in Reversible Enzyme Inhibition
Caption: Mechanisms of reversible enzyme inhibition.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Flowchart: No or Weak Inhibition
Caption: A troubleshooting guide for weak or no inhibition.
References
Technical Support Center: Overcoming Interference in Bradford Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome interference, particularly from substances like Maltotriitol, in Bradford protein assays.
Troubleshooting Guide
Quantitative data discrepancies in Bradford assays can arise from various sources. This guide provides solutions to common problems, including those caused by interfering substances.
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or Inconsistent Readings | This compound or other carbohydrate interference: Sugars and sugar alcohols can interfere with the Bradford assay, leading to inaccurate results.[1] | 1. Sample Dilution: If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to a non-interfering level.[2][3][4][5] 2. Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering substance. 3. Buffer Exchange: Utilize dialysis or desalting columns to remove this compound from the sample. |
| Incorrect Blank: The blank does not adequately account for the buffer composition. | Prepare the blank and protein standards in the same buffer as the sample, including the interfering substance if its removal is not feasible. | |
| Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents. | Ensure pipettes are properly calibrated and use consistent pipetting techniques. | |
| Low Absorbance or No Color Change | Low Protein Concentration: The protein concentration is below the assay's detection limit. | Concentrate the sample or use a more sensitive protein assay. |
| Incorrect Wavelength: The spectrophotometer is not set to 595 nm. | Set the spectrophotometer to the correct wavelength for the Coomassie dye-protein complex. | |
| Reagent Degradation: The Bradford reagent is old or has been stored improperly. | Use fresh reagent and store it at 4°C. Allow the reagent to reach room temperature before use. | |
| High Background Absorbance | Contaminated Cuvettes or Microplate: Residual contaminants in the measurement vessels. | Use clean, disposable cuvettes or microplates for each assay. |
| Interfering Substances: The sample buffer contains detergents or has a high pH. | Refer to the solutions for this compound interference, as they apply to other interfering substances as well. |
Frequently Asked Questions (FAQs)
Q1: How does this compound interfere with the Bradford protein assay?
While specific studies on this compound are not prevalent, interference from sugars and carbohydrates in the Bradford assay is a known issue. The mechanism of interference can involve the stabilization of the free form of the Coomassie dye, leading to a higher background signal and an overestimation of the protein concentration. The presence of hydroxyl groups in sugar molecules can influence the dye-protein interaction.
Q2: What are the signs of this compound interference in my Bradford assay?
Signs of interference include unexpectedly high or variable protein concentration readings, a high background absorbance in your blank, or a non-linear standard curve.
Q3: Can I create a standard curve in the presence of this compound?
Yes, if removing the this compound is not possible, you can prepare your protein standards (e.g., BSA) in the same buffer containing the same concentration of this compound as your samples. This will help to create a more accurate standard curve that accounts for the interference.
Q4: Are there alternative protein assays that are less susceptible to interference from substances like this compound?
The Bicinchoninic Acid (BCA) assay is a copper-based method that can also be subject to interference from reducing sugars. However, depending on the concentration, it might offer a more robust alternative. It is always recommended to test for interference by running a control with a known protein standard in the presence of the suspected interfering substance.
Experimental Protocols
Protein Precipitation using Trichloroacetic Acid (TCA)
This method is effective for removing interfering substances like this compound from protein samples.
Materials:
-
Trichloroacetic acid (TCA), 72% (w/v)
-
Sodium deoxycholate, 0.15% (w/v)
-
Deionized water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Pipette 50 µL of your sample into a microcentrifuge tube.
-
Add 450 µL of deionized water.
-
Add 100 µL of 0.15% sodium deoxycholate solution and vortex.
-
Add 100 µL of 72% TCA solution and let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully aspirate the supernatant without disturbing the protein pellet.
-
The protein pellet can now be resolubilized in a buffer compatible with the Bradford assay.
Experimental Workflow for Overcoming Interference
Caption: A logical flowchart for troubleshooting inaccurate Bradford assay results, with a focus on overcoming this compound interference.
Data Summary
| Assay Method | Principle | Advantages | Common Interfering Substances |
| Bradford | Dye-binding (Coomassie Blue G-250) | Fast, simple, sensitive. | Detergents, strongly alkaline solutions, sugars . |
| BCA | Copper reduction (Biuret reaction) | Compatible with most detergents. | Reducing agents, chelating agents, reducing sugars. |
| Lowry | Copper reduction and Folin-Ciocalteu reaction | High sensitivity. | Detergents, reducing agents, phenols, some amino acids. |
Signaling Pathway and Logical Relationships
Bradford Assay Principle and Interference Point
Caption: Diagram illustrating the Bradford assay principle and the point of interference by substances like this compound.
References
- 1. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.zageno.com [go.zageno.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Improving the stability of Maltotriitol in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Maltotriitol in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in buffer systems a concern?
This compound is a sugar alcohol derived from maltotriose. Its structure consists of three glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose unit reduced to a sorbitol moiety. In pharmaceutical and research applications, it can be used as an excipient, stabilizer, or cryoprotectant.[1][2] The stability of this compound is crucial because its degradation can impact the efficacy, safety, and shelf-life of a formulation. Degradation can lead to the formation of impurities and a decrease in the concentration of the active ingredient or the intended performance of the excipient.
Q2: Which buffer systems are commonly used for formulations containing sugar alcohols like this compound?
Commonly used buffer systems in pharmaceutical preparations that would be suitable for this compound include:
-
Citrate Buffer: Effective in a pH range of 2.5 to 6.5.
-
Phosphate Buffer: Versatile for a pH range of 6.0 to 8.0, often used in parenteral preparations.
-
Acetate Buffer: Suitable for mildly acidic formulations, with a pH range of 3.6 to 5.6.[3]
The choice of buffer will depend on the desired pH for the overall formulation's stability and the route of administration.
Q3: What are the primary pathways through which this compound might degrade in a buffer solution?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of related oligosaccharides, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the α-1,4 glycosidic linkages, especially under acidic conditions, would be a primary degradation route.[4][5] This would result in the formation of smaller sugars and sugar alcohols, such as glucose, sorbitol, and maltose.
-
Oxidation: The hydroxyl groups of this compound can be susceptible to oxidation, especially in the presence of oxidizing agents or metal ions. This can lead to the formation of various oxidation products.
Q4: How does pH influence the stability of this compound?
The pH of the buffer system is a critical factor. Acidic conditions are known to catalyze the hydrolysis of glycosidic bonds in oligosaccharides. Therefore, this compound is expected to be less stable at low pH. While some sugar alcohols are relatively stable in alkaline conditions, high pH can also promote degradation. The optimal pH for this compound stability would need to be determined experimentally but is likely to be in the near-neutral range.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound-containing formulation.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review your buffer conditions: Is the pH of your buffer appropriate for this compound? Highly acidic or alkaline conditions can cause degradation. Consider preparing your formulation in a buffer closer to neutral pH (e.g., phosphate buffer at pH 7.0) and re-analyzing.
-
Analyze a freshly prepared sample: Compare the chromatogram of your stored sample to a freshly prepared one. The presence of new peaks in the stored sample is indicative of degradation over time.
-
Perform a forced degradation study: Subjecting your this compound solution to stress conditions (acid, base, oxidation, heat, light) will help you identify the potential degradation products and their retention times in your HPLC method.
-
-
-
Possible Cause 2: Buffer components interfering with the analysis.
-
Troubleshooting Steps:
-
Inject a blank (buffer only): Run a sample of your buffer without this compound to see if any of the buffer components are producing a peak at or near the retention time of this compound or its expected degradants.
-
Check for buffer-analyte interactions: Some buffer ions can interact with the analyte or the stationary phase of the HPLC column. Try a different buffer system with a similar pH to see if the issue persists.
-
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Steps:
-
Verify the purity of your this compound standard.
-
Ensure all glassware and solvents are clean.
-
-
Issue: The concentration of this compound in my formulation is decreasing over time.
-
Possible Cause: Instability in the chosen buffer system.
-
Troubleshooting Steps:
-
Conduct a stability study: Analyze the concentration of this compound in your formulation at various time points and storage conditions (e.g., 4°C, 25°C, 40°C).
-
Evaluate different buffer systems: Compare the stability of this compound in different buffers (e.g., citrate vs. phosphate) at your target pH.
-
Optimize buffer concentration: The concentration of the buffer components can sometimes influence stability.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in deionized water at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the stock solution at 80°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
- At appropriate time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples using a suitable HPLC method (see Protocol 2).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or ligand-exchange column.
-
Mobile Phase: Acetonitrile:Water gradient. A typical starting point could be 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve this compound from its degradation products), linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Buffer Systems
| Buffer System (50 mM) | pH | Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | % Degradation |
| Citrate | 4.0 | 40 | 1.00 | 0.85 | 15.0 |
| Acetate | 5.5 | 40 | 1.00 | 0.92 | 8.0 |
| Phosphate | 7.0 | 40 | 1.00 | 0.98 | 2.0 |
| Phosphate | 7.0 | 25 | 1.00 | >0.99 | <1.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual data must be generated experimentally.
Visualizations
Caption: Workflow for evaluating this compound stability.
Caption: Hypothetical acid hydrolysis pathway of this compound.
Caption: Troubleshooting unexpected HPLC peaks.
References
- 1. usbio.net [usbio.net]
- 2. Buy this compound | 32860-62-1 [smolecule.com]
- 3. A kinetic model for the hydrolysis and synthesis of maltose, isomaltose, and maltotriose by glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Enzymatic Assays with Maltotriitol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background signals in enzymatic assays involving maltotriitol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in enzymatic assays?
High background signals in enzymatic assays can originate from several sources, broadly categorized as:
-
Reagent-related issues: This includes contamination of buffers, substrates, or enzyme preparations with interfering substances. The intrinsic properties of the reagents themselves, such as the purity of this compound, can also contribute.
-
Assay condition-related issues: Suboptimal conditions like incorrect pH, temperature, or incubation times can lead to non-specific reactions.
-
Non-specific binding: The enzyme or other assay components may bind non-specifically to the microplate wells, leading to a false signal.[1]
-
Detection-related issues: The detection method itself might have a high intrinsic background, or there could be interference from assay components with the detection signal (e.g., absorbance or fluorescence).
Q2: Could the this compound I'm using be the cause of the high background?
While this compound itself is not commonly reported as a direct cause of high background signals, its purity can be a crucial factor. Commercial preparations of this compound typically have a purity of ≥95%.[2] Impurities in the this compound solution could potentially interfere with the assay.
Potential Issues Related to this compound:
-
Contaminating Sugars: The presence of other reducing sugars as impurities could react with detection reagents, leading to a high background.
-
Particulate Matter: Undissolved this compound or other contaminants can cause light scattering, leading to artificially high absorbance readings.
-
Unknown Inhibitors/Activators: Impurities could potentially inhibit or activate the enzyme of interest or a contaminating enzyme in the preparation, leading to unexpected results.
Q3: How can I determine if my reagents are contaminated?
Running proper controls is essential to pinpoint the source of contamination.[3] Key controls include:
-
No-Enzyme Control: Contains all assay components except the enzyme. A high signal in this control points to substrate instability or contamination of the substrate or buffer.
-
No-Substrate Control: Contains all assay components except the substrate (this compound). A high signal here suggests contamination in the enzyme preparation or buffer.
-
Buffer-Only Control: Contains only the assay buffer and detection reagents. This helps determine the background signal from the buffer and detection system itself.
Troubleshooting Guide
High background signals can obscure the true enzymatic activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating these issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting high background signals in your enzymatic assay.
Caption: A logical workflow for diagnosing and resolving high background signals.
Data Presentation: Common Interfering Substances
Certain substances are known to interfere with enzymatic assays and should be avoided or their concentrations minimized in sample preparations.
| Interfering Substance | Typical Problematic Concentration | Potential Effect |
| EDTA | > 0.5 mM | Chelates metal ions essential for enzyme activity. |
| Ascorbic Acid | > 0.2% | Can act as a reducing agent, interfering with redox-based assays. |
| SDS | > 0.2% | Can denature enzymes. |
| Sodium Azide | > 0.2% | Can inhibit enzymes, particularly those with heme groups. |
| Non-ionic Detergents (Tween-20, NP-40) | > 1% | Can interfere with some assays, though lower concentrations (0.01-0.05%) can reduce non-specific binding.[1] |
Experimental Protocols
Key Experiment: α-Amylase Activity Assay
This protocol describes a common method for measuring α-amylase activity, where this compound could be a substrate or an inhibitor being tested.
Principle: α-amylase hydrolyzes a starch substrate to produce smaller sugars. The reducing ends of these sugars are then quantified using a colorimetric reaction with 3,5-dinitrosalicylic acid (DNS).
Materials:
-
20 mM Sodium phosphate buffer (pH 6.9) with 6.7 mM NaCl
-
1% (w/v) Soluble starch solution
-
This compound solution (if used as an inhibitor)
-
α-Amylase enzyme solution
-
DNS color reagent
-
Maltose standard solutions
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all solutions in high-purity water. The starch solution should be heated to dissolve completely and then cooled.
-
Standard Curve:
-
Prepare a series of maltose standards of known concentrations.
-
To each standard, add the DNS reagent.
-
Boil for 5-15 minutes, then cool.
-
Measure the absorbance at 540 nm.
-
Plot absorbance vs. maltose concentration to create a standard curve.
-
-
Enzyme Reaction:
-
Add the starch solution to a reaction tube and equilibrate to the desired temperature (e.g., 37°C).
-
If testing for inhibition, add the this compound solution at this stage.
-
Initiate the reaction by adding the α-amylase solution.
-
Incubate for a precise amount of time (e.g., 10 minutes).
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculations:
-
Use the standard curve to determine the amount of reducing sugar produced in your reaction.
-
Calculate the enzyme activity, typically expressed in units/mL or units/mg.
-
Enzymatic Reaction Pathway
The following diagram illustrates the general enzymatic cascade for an α-amylase assay where the product is detected through a coupled reaction leading to a change in absorbance.
References
Technical Support Center: Optimizing Maltotriitol Concentration for Cell Cryopreservation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Maltotriitol as a cryoprotective agent (CPA) for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a cryoprotectant?
This compound is a non-penetrating trisaccharide sugar alcohol. Its cryoprotective effect is primarily attributed to its ability to protect cells externally.[1][2] During the freezing process, as extracellular ice crystals form, solutes in the remaining unfrozen liquid become concentrated, leading to an osmotic imbalance and cell dehydration.[2][3] this compound, as a non-penetrating agent, helps to stabilize the extracellular environment.[4] It forms a glassy state at low temperatures, which can help in preserving the structure of biological materials. By remaining outside the cells, it minimizes the risk of intracellular toxicity that can be associated with penetrating cryoprotectants.
Q2: What are the potential advantages of using this compound over traditional cryoprotectants like DMSO or glycerol?
While traditional cryoprotectants like Dimethyl Sulfoxide (DMSO) and glycerol are effective, they are known to exhibit cellular toxicity. As penetrating CPAs, they can disrupt intracellular signaling. This compound, being a non-penetrating agent, is expected to have lower cytotoxicity. This can be particularly advantageous for sensitive cell types or for applications where the complete removal of the cryoprotectant post-thaw is challenging. However, it's important to note that high concentrations of any cryoprotectant can lead to osmotic stress.
Q3: Can this compound be used as a standalone cryoprotectant?
The efficacy of this compound as a standalone cryoprotectant will be cell-type dependent. For some robust cell lines, it may provide sufficient protection. However, for more sensitive cells, or to achieve the highest possible post-thaw viability, this compound may be used in combination with a low concentration of a penetrating cryoprotectant like DMSO or glycerol. This combination can leverage the benefits of both extracellular and intracellular protection.
Q4: What is the general recommended starting concentration range for this compound?
Based on studies with other non-penetrating saccharides, a starting concentration range of 200 mM to 500 mM is recommended for initial optimization experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type, as concentrations above the optimum may not confer additional protection and could potentially reduce viability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Cell Viability | Suboptimal this compound Concentration: The concentration of this compound may be too low to offer adequate protection or too high, causing osmotic stress. | Perform a concentration optimization experiment, testing a range of this compound concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). |
| Inadequate Cell Health Pre-Freezing: Cells were not in the logarithmic growth phase, were over-confluent, or had high passage numbers. | Ensure cells are healthy and in the late logarithmic growth phase before harvesting for cryopreservation. | |
| Incorrect Cooling Rate: The cooling rate was too fast, leading to intracellular ice formation, or too slow, causing excessive dehydration. | Use a controlled-rate freezer set to -1°C/minute or a commercially available freezing container (e.g., Mr. Frosty) that provides a similar cooling rate. | |
| Suboptimal Thawing Technique: The thawing process was too slow, allowing for ice crystal recrystallization which can damage cells. | Thaw vials rapidly in a 37°C water bath until a small amount of ice remains. | |
| Cell Clumping After Thawing | Presence of DNA from Dead Cells: A significant number of cells died during the freeze-thaw process, releasing DNA which is sticky and causes clumping. | Gently wash the cells post-thaw to remove the cryopreservation medium and cellular debris. Consider adding a small amount of DNase to the initial post-thaw culture medium. |
| Incomplete Removal of Cryoprotectant: Residual this compound in the cell suspension may affect cell adhesion and growth. | After thawing, dilute the cell suspension in pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium before plating. | |
| Poor Cell Attachment and Growth Post-Thaw | Cellular Stress and Apoptosis: The cryopreservation process can induce stress and trigger programmed cell death (apoptosis) in the hours following thawing. | Allow the cells a longer recovery period post-thaw. Ensure the post-thaw culture medium is optimal for cell recovery. In some cases, the use of anti-apoptotic agents in the initial recovery medium can be beneficial. |
| Toxicity of this compound: Although expected to be low, some cell types might be sensitive to the optimized concentration of this compound. | Re-evaluate the optimal this compound concentration. Consider testing combinations with lower concentrations of penetrating cryoprotectants. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for the cryopreservation of a specific adherent cell line.
Materials:
-
Healthy, sub-confluent cultures of the target cell line
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other cell detachment solution
-
This compound stock solution (e.g., 1 M in serum-free medium, sterile filtered)
-
Cryopreservation vials
-
Controlled-rate freezing container or programmable freezer
-
Liquid nitrogen storage tank
-
37°C water bath
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80% confluency. Ensure the cells are in the logarithmic growth phase.
-
Aspirate the growth medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold complete growth medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
-
Preparation of Cryopreservation Media:
-
Prepare a series of cryopreservation media with varying final concentrations of this compound (e.g., 0 mM, 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in complete growth medium. A common control is 10% DMSO in growth medium.
-
Keep the prepared media on ice.
-
-
Freezing:
-
Adjust the cell suspension concentration to 2 x 10^6 viable cells/mL in cold complete growth medium.
-
Aliquot the cell suspension into separate tubes for each this compound concentration to be tested.
-
Add an equal volume of the corresponding cold cryopreservation medium to each tube of cell suspension to achieve a final cell concentration of 1 x 10^6 cells/mL and the desired final this compound concentration.
-
Gently mix and immediately aliquot 1 mL of the cell suspension into labeled cryopreservation vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.
-
The next day, transfer the vials to a liquid nitrogen tank for long-term storage.
-
-
Thawing and Viability Assessment:
-
After at least 24 hours of storage in liquid nitrogen, remove one vial for each condition.
-
Quickly thaw the vial in a 37°C water bath.
-
Once a small amount of ice remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.
-
Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of fresh complete growth medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Plate the remaining cells and assess attachment and proliferation over the next 24-48 hours.
-
Data Presentation
Table 1: Illustrative Post-Thaw Viability of a Hypothetical Cell Line (e.g., HEK293) with Varying Concentrations of this compound
| Cryoprotectant | Concentration (mM) | Post-Thaw Viability (%) |
| Control (No CPA) | 0 | 15 ± 3 |
| This compound | 100 | 45 ± 5 |
| This compound | 200 | 75 ± 6 |
| This compound | 300 | 88 ± 4 |
| This compound | 400 | 85 ± 5 |
| This compound | 500 | 78 ± 7 |
| DMSO (Control) | 10% (v/v) | 92 ± 3 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical mechanism of this compound cryoprotection.
References
Preventing Maltotriitol degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Maltotriitol during sample preparation.
Introduction to this compound and its Stability
This compound is a trisaccharide sugar alcohol with the chemical formula C₁₈H₃₄O₁₆.[1] It is known for its use as a sugar substitute and its presence in some pharmaceutical formulations. While generally considered stable, this compound, like other oligosaccharides, can be susceptible to degradation under certain experimental conditions, particularly exposure to high temperatures and harsh pH environments. Understanding these sensitivities is crucial for obtaining accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The primary factors leading to the degradation of this compound are elevated temperatures and exposure to strong acidic or alkaline conditions. The combination of heat and extreme pH can lead to the hydrolysis of the glycosidic linkages within the this compound molecule.
Q2: At what pH and temperature ranges is this compound most stable?
A2: While specific quantitative stability data for this compound is limited, general knowledge of oligosaccharides suggests that it is most stable at a neutral or slightly acidic pH (around pH 5-7) and at or below room temperature. Elevated temperatures, especially above 60°C, combined with acidic or alkaline conditions, can significantly accelerate degradation.
Q3: What are the potential degradation products of this compound?
A3: Degradation of this compound through hydrolysis of its glycosidic bonds would likely yield smaller sugar alcohols and glucose. For instance, cleavage of one glycosidic bond could result in maltitol and glucose, or sorbitol and maltose. Further degradation could break it down into individual glucose and sorbitol units. Under harsh conditions, further degradation products of these monosaccharides may also be formed.
Q4: Can I use acid or base to adjust the pH of my sample?
A4: Caution should be exercised when using strong acids or bases. If pH adjustment is necessary, it is recommended to use weak acids (e.g., acetic acid, formic acid) or bases and to perform the adjustment at low temperatures (e.g., on an ice bath) to minimize the risk of hydrolysis. Whenever possible, maintaining a pH within the stable range of 5-7 is advisable.
Q5: How can I remove interfering substances from my sample without degrading this compound?
A5: Solid-phase extraction (SPE) is a recommended technique for sample clean-up. C18 or polymeric reversed-phase cartridges are often effective for removing non-polar interferences. It is crucial to ensure that the solvents used for SPE are neutral and that the procedure is carried out at room temperature or below.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to harsh pH: Sample pH is too low or too high. | - Adjust sample pH to a neutral range (5-7) using a weak acid or base, preferably at low temperature. - If possible, avoid pH adjustment altogether. |
| Thermal degradation: Sample exposed to high temperatures during processing. | - Perform all sample preparation steps at room temperature or on ice. - Avoid heating samples unless absolutely necessary. If heating is required for extraction, use the lowest effective temperature for the shortest possible duration. | |
| Appearance of unexpected peaks in chromatogram | Hydrolysis of this compound: Degradation has occurred, leading to the formation of smaller sugar alcohols and sugars. | - Review the sample preparation protocol for any steps involving extreme pH or high temperatures and modify them as suggested above. - Prepare and analyze standards of potential degradation products (e.g., maltitol, glucose, sorbitol) to confirm their identity. |
| Contamination from sample matrix or reagents. | - Use high-purity solvents and reagents. - Incorporate a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix components. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in temperature, pH, or processing time between samples. | - Standardize all sample preparation steps, ensuring consistent timing, temperature, and pH for all samples. - Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
Experimental Protocols
Protocol 1: General Sample Preparation for Aqueous Samples
This protocol is suitable for liquid samples such as pharmaceutical formulations or beverage products.
-
Sample Collection: Collect a representative sample. If not analyzed immediately, store at 2-8°C.
-
Dilution: Dilute the sample with deionized water to bring the this compound concentration within the analytical range of the instrument.
-
pH Check: Measure the pH of the diluted sample. If it is outside the range of 5-7, adjust carefully with dilute acetic acid or ammonium hydroxide at 4°C.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Analysis: The sample is now ready for injection into an HPLC system.
Protocol 2: Sample Preparation for Solid Samples with Extraction
This protocol is designed for solid samples such as powders or food products.
-
Sample Homogenization: Homogenize a representative portion of the solid sample to a fine powder.
-
Extraction:
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., deionized water or a water/ethanol mixture).
-
Vortex or sonicate the sample at room temperature for 15-30 minutes to ensure complete extraction of this compound.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet insoluble material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Clean-up (if necessary):
-
If the sample matrix is complex and known to contain interfering substances, perform solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Elute the this compound with a suitable solvent (e.g., a low percentage of acetonitrile in water).
-
-
Filtration: Filter the final extract through a 0.45 µm syringe filter.
-
Analysis: The sample is now ready for analysis.
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates the potential hydrolysis of this compound under acidic or alkaline conditions.
Caption: Potential hydrolytic degradation of this compound.
Recommended Sample Preparation Workflow
This diagram outlines a general workflow for preparing samples containing this compound for analysis.
Caption: General workflow for this compound sample preparation.
References
Technical Support Center: Method Development for Resolving Maltotriitol Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving Maltotriitol isomers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.
Peak Shape Problems
Q1: Why are my peaks splitting or appearing as shoulders?
A1: Peak splitting for sugar alcohols like this compound is a common issue and can be attributed to several factors:
-
Anomer Separation: Sugar alcohols can exist as different anomers (α and β forms) which may separate under certain HPLC conditions, leading to split or broadened peaks. To prevent this, consider the following adjustments:
-
Increase Column Temperature: Operating the column at a higher temperature (e.g., 70-80°C) can accelerate the interconversion between anomers, resulting in a single, sharper peak.
-
Adjust Mobile Phase pH: Using a strong alkaline mobile phase can also prevent anomer separation. However, ensure your column is stable at high pH. Polymer-based amino columns are often suitable for these conditions.
-
-
Clogged Column Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, causing peak splitting. If all peaks in your chromatogram are split, this is a likely cause. The frit may need to be replaced.
-
Column Void: A void or channel in the column packing material can lead to distorted peak shapes. This may necessitate column replacement.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]
Q2: What causes peak tailing in my chromatogram?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is often caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with acidic silanol groups on silica-based columns, can cause tailing. Using a high-purity, well-endcapped column or adding a competing base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
Insufficient Buffering: An inadequately buffered mobile phase can lead to inconsistent ionization of the analyte and the stationary phase, resulting in tailing peaks.
Retention Time Variability
Q3: Why are my retention times shifting between injections?
A3: Fluctuating retention times can compromise the reliability of your results. Common causes include:
-
Inadequate Column Equilibration: Hydrophilic Interaction Liquid Chromatography (HILIC), a common mode for sugar alcohol separation, requires thorough column equilibration. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
-
Mobile Phase Instability: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component (like acetonitrile) can lead to retention time drift. It is recommended to prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducibility.
-
Pump Malfunction or Leaks: Inconsistent flow from the pump due to leaks or faulty check valves will cause retention times to vary. Regularly inspect the HPLC system for leaks and perform routine maintenance.
Detector and Baseline Issues
Q4: I'm observing baseline noise or drift, especially with a Refractive Index Detector (RID). What could be the cause?
A4: Baseline instability with an RID is often related to:
-
Temperature Instability: RIDs are highly sensitive to temperature changes. Allow the entire system, particularly the column and detector, to fully stabilize at the set temperature.
-
Contaminated or Improperly Degassed Mobile Phase: Impurities in the mobile phase or dissolved gases can cause baseline noise. Use high-purity solvents and thoroughly degas the mobile phase before use.
-
Air Bubbles: Trapped air bubbles in the pump or detector flow cell will lead to an unstable baseline. Purge the system to remove any air.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What type of HPLC column is best for separating this compound isomers?
A1: For the separation of polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[2][3] Columns with amino (NH2) or amide stationary phases are commonly used for separating oligosaccharides and sugar alcohols.[4] These columns can provide the necessary selectivity to resolve closely related isomers. Nonionic polymeric sorbent columns and graphitized carbon columns have also been shown to be effective for maltooligosaccharide separation.[4]
Q2: Which mobile phase composition is recommended for HILIC separation of this compound isomers?
A2: A typical mobile phase for HILIC consists of a high concentration of a weak, aprotic solvent like acetonitrile and a smaller amount of a strong, protic solvent like water. An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The addition of a buffer, such as ammonium formate, can improve peak shape and selectivity.
Q3: What detector should I use for this compound analysis?
A3: Since this compound lacks a significant UV chromophore, universal detectors are required. The most common choices are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another highly sensitive and specific technique for carbohydrate analysis.
Q4: How does temperature affect the separation of sugar alcohol isomers?
A4: Temperature is a critical parameter in the separation of sugar alcohol isomers. Increasing the column temperature can:
-
Improve Peak Shape: As mentioned in the troubleshooting section, higher temperatures can prevent the separation of anomers, leading to sharper peaks.
-
Alter Selectivity: Changing the temperature can affect the interactions between the analytes and the stationary phase, potentially improving the resolution between isomers. Optimization of the column temperature is a key step in method development.
Sample Preparation
Q5: How should I prepare my this compound sample for HPLC analysis?
A5: Dissolve the this compound sample in the mobile phase or deionized water to a known concentration (e.g., 1-5 mg/mL). It is crucial to ensure the sample is fully dissolved. To protect the HPLC system from particulates, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Experimental Protocols
General HPLC Method for Purity Analysis of this compound Isomers
This protocol provides a general starting point for the analysis of this compound isomers. Optimization of the mobile phase composition, gradient, and temperature will likely be necessary to achieve the desired resolution.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Column: An amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (can be increased to 70-80°C to prevent anomer separation).
-
Injection Volume: 10-20 µL.
-
Detector Settings (RID): Allow to stabilize at the operating temperature. Purge the reference cell with the mobile phase.
-
Detector Settings (ELSD): Nebulizer and evaporator temperatures typically set between 30-50°C, with nitrogen as the nebulizing gas.
Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 2 mg/mL.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Data Presentation
Table 1: Influence of Mobile Phase Composition on the Resolution of Sugar Alcohol Isomers (Illustrative Example)
| Acetonitrile:Water Ratio (v/v) | Resolution (Rs) between Isomer 1 and Isomer 2 |
| 80:20 | 1.2 |
| 75:25 | 1.5 |
| 70:30 | 1.4 |
| 65:35 | 1.1 |
Note: This table provides illustrative data. Actual resolution values will depend on the specific isomers, column, and other chromatographic conditions.
Table 2: Effect of Column Temperature on the Retention Time and Peak Shape of a this compound Isomer (Illustrative Example)
| Column Temperature (°C) | Retention Time (min) | Peak Asymmetry (Tailing Factor) |
| 40 | 12.5 | 1.8 (Tailing) |
| 60 | 11.2 | 1.3 |
| 80 | 10.1 | 1.1 |
Note: This table illustrates the general trend of decreasing retention time and improving peak shape with increasing temperature. Actual values are instrument and method-dependent.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound isomers.
Caption: A troubleshooting decision tree for common HPLC issues in this compound isomer analysis.
References
Minimizing artifacts in NMR spectroscopy of Maltotriitol samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts during the NMR spectroscopy of maltotriitol samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the ¹H NMR spectrum of this compound?
A1: The most common artifacts in the ¹H NMR spectrum of this compound, typical for many oligosaccharides, include:
-
Broad Water Signal: A broad signal from residual H₂O in the deuterated solvent (commonly D₂O) can obscure underlying analyte signals.
-
Signal Overlap: Due to the similar chemical environments of many protons in the sugar rings, significant overlap of signals occurs, particularly in the 3-4 ppm region, making interpretation difficult.[1][2]
-
Spinning Sidebands: These are small satellite peaks that appear on either side of a large signal and can be mistaken for genuine small signals. They are caused by inhomogeneities in the magnetic field and sample spinning.
-
Broad Peaks: Broadening of spectral lines can result from several factors including poor shimming, high sample concentration leading to viscosity, or the presence of paramagnetic impurities.[3]
Q2: Why do the hydroxyl (-OH) proton signals from this compound typically not appear in a ¹H NMR spectrum acquired in D₂O?
A2: The hydroxyl protons of this compound are labile and readily exchange with the deuterium atoms of the D₂O solvent. This rapid exchange makes them "invisible" to the NMR experiment on the ¹H timescale, and a broad HOD (water) peak is observed instead.[4] To observe hydroxyl protons, experiments can be run in a different solvent like DMSO-d₆ or in a mixed H₂O/D₂O solvent system at low temperatures to slow down the exchange rate.[1]
Q3: How can I improve the resolution of overlapping signals in my this compound spectrum?
A3: Several strategies can be employed to improve the resolution of overlapping signals:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading the signals out and reducing overlap.
-
Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of some protons more than others, potentially resolving overlapping signals. For carbohydrates, elevated temperatures (e.g., 60-80°C) are often used to achieve sharper lines.
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Trying a different deuterated solvent may separate overlapping peaks.
-
Two-Dimensional (2D) NMR: Techniques like COSY, TOCSY, HSQC, and HMBC are powerful for resolving individual proton and carbon signals by spreading the spectrum into a second dimension.
Q4: What is a suitable concentration for a this compound sample for routine ¹H NMR analysis?
A4: For a routine ¹H NMR spectrum of a small molecule like this compound (molecular weight < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time. It is important to avoid overly concentrated samples as this can lead to increased viscosity and broader spectral lines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your NMR experiments with this compound.
Issue 1: Broad and Distorted Spectral Lines
Symptoms:
-
Peaks are wider than expected.
-
Asymmetric peak shapes.
-
Poor resolution between adjacent signals.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | The magnetic field is not homogeneous across the sample. Re-shim the spectrometer. If the problem persists, the sample itself may be inhomogeneous. |
| High Sample Concentration | An overly concentrated sample can be viscous, leading to slower molecular tumbling and broader lines. Dilute the sample. |
| Inhomogeneous Sample | The sample contains undissolved particles or has precipitated. Filter the sample through a small plug of glass wool in a Pasteur pipette to remove solids. |
| Paramagnetic Impurities | Trace amounts of paramagnetic metal ions can cause significant line broadening. Purify the sample or treat it with a chelating agent. |
Issue 2: Large Residual Solvent Peak Obscuring Signals
Symptoms:
-
A very large and broad peak from residual H₂O in D₂O is present.
-
This peak overlaps with and hides the signals from this compound protons.
Possible Causes and Solutions:
| Cause | Solution |
| Residual H₂O in D₂O | This is a very common issue. |
| Solvent Suppression Techniques: Use a pulse sequence with water suppression, such as presaturation or WET. | |
| Lyophilization: For samples dissolved in D₂O, lyophilize the sample and re-dissolve it in fresh, high-purity D₂O. This can be repeated to minimize the H₂O signal. | |
| Contaminated NMR Tube | The NMR tube was not properly dried before use. |
| Proper Tube Cleaning: Ensure NMR tubes are thoroughly cleaned and dried in an oven before use. |
Issue 3: Inaccurate Signal Integrations for Quantitative Analysis
Symptoms:
-
The integral values of known proton signals are not in the correct ratios.
-
Quantitative measurements are not reproducible.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete T₁ Relaxation | The time between scans (relaxation delay, D1) is too short, not allowing the protons to fully relax. This leads to attenuated signals, especially for protons with long T₁ relaxation times. |
| Optimize Relaxation Delay: Set the relaxation delay (D1) to at least 5 times the longest T₁ of the protons of interest. | |
| Non-uniform Excitation | The pulse width is not calibrated correctly. |
| Calibrate Pulse Width: Ensure the 90° pulse width is correctly calibrated for the specific probe and sample. | |
| Signal Overlap | Peaks are overlapping, making accurate integration difficult. |
| Improve Resolution: Use the techniques described in FAQ Q3 to improve signal resolution before integration. | |
| Baseline Distortion | The baseline is not flat, leading to integration errors. |
| Baseline Correction: Apply a baseline correction algorithm during data processing. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation of this compound
-
Weighing the Sample: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Adding the Solvent: Add approximately 0.7 mL of high-purity D₂O to the vial.
-
Dissolving the Sample: Gently vortex or shake the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Protocol 2: Quantitative ¹H NMR (qNMR) of this compound
-
Internal Standard Selection: Choose an internal standard that has a sharp, well-resolved signal that does not overlap with any of the this compound signals. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice.
-
Sample and Standard Preparation: Accurately weigh both the this compound sample and the internal standard. The molar ratio should ideally be close to 1:1 to minimize integration errors.
-
Dissolution: Dissolve the accurately weighed sample and internal standard in a known volume of D₂O in a volumetric flask to ensure precise concentrations.
-
Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube.
-
Acquisition Parameters:
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of the protons being quantified in both the analyte and the standard.
-
Ensure the 90° pulse is accurately calibrated.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply a zero-filling and an appropriate window function to improve resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
-
Calculation: The concentration of this compound can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Cstandard)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
Data Presentation
Table 1: Illustrative ¹H NMR Chemical Shifts of this compound in D₂O
Note: This table provides an example of expected chemical shifts. Actual values may vary slightly depending on experimental conditions such as temperature and pH.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Anomeric Protons | 4.5 - 5.5 | d, m |
| Ring Protons | 3.2 - 4.2 | m |
| H-6, H-6' | ~3.8 | m |
Table 2: Example of Quantitative Data from qNMR of this compound
This table illustrates a hypothetical quantitative analysis of a this compound sample using DSS as an internal standard.
| Compound | Signal Integrated (ppm) | Number of Protons (N) | Integral Value (I) | Concentration (mM) |
| DSS (Standard) | 0.00 | 9 | 1.00 | 5.0 |
| This compound | 5.40 (Anomeric H) | 1 | 0.22 | 4.95 |
Visualizations
Caption: Standard workflow for NMR analysis of this compound.
Caption: Troubleshooting logic for common NMR artifacts.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Maltotriitol Quantification in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and excipients in complex matrices is paramount. Maltotriitol, a trisaccharide sugar alcohol, is utilized in various pharmaceutical formulations and food products. Its quantification requires robust analytical methods to ensure product quality and consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for this compound quantification, alongside alternative techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary method for the analysis of sugar alcohols like this compound is HPLC coupled with a universal detector, as these compounds lack a UV chromophore. The most common detectors are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD). As a high-sensitivity alternative, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers excellent selectivity and lower detection limits. Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization presents another powerful, albeit more complex, alternative.
| Parameter | HPLC-RID | HPAEC-PAD | GC-MS (after derivatization) |
| Principle | Measures the change in refractive index of the mobile phase due to the analyte. | Separates ionized carbohydrates on an anion-exchange column at high pH and detects them via electrochemical oxidation. | Separates volatile derivatives of the analyte based on their partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. |
| Linearity (R²) | >0.997[1][2] | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[1][2] | 0.032–2.675 mg/L[3] | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL | 0.107–8.918 mg/L | 0.04 mg/L |
| Precision (RSD%) | <5% | <5% | <5% |
| Accuracy (Recovery %) | 95-109% | 90-110% | 98-105% |
| Advantages | Simple, robust, and direct analysis without derivatization. | High sensitivity and selectivity, no derivatization required. | High specificity and sensitivity. |
| Disadvantages | Sensitive to temperature and pressure fluctuations, not compatible with gradient elution. | Requires a specialized, metal-free system and high pH mobile phases. | Requires a derivatization step, which can be time-consuming and introduce variability. |
Note: The quantitative data presented is representative of sugar alcohol analysis and may not be specific to this compound, as dedicated validation data for this compound is scarce in the literature. The values should be considered as a general performance indicator for the respective techniques.
Experimental Protocols
HPLC with Refractive Index Detection (HPLC-RID)
This method is a widely used, robust technique for the quantification of non-UV-absorbing compounds like this compound.
a. Sample Preparation:
-
Weigh a representative portion of the sample matrix.
-
Extract the this compound with deionized water, potentially with the aid of sonication or heating (e.g., 60°C for 15 minutes).
-
For complex matrices, a protein precipitation step may be necessary using agents like Carrez solutions.
-
Centrifuge the sample to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: A ligand-exchange column, such as a Shodex SUGAR SP0810 (300 x 8.0 mm), is often used for sugar alcohol separations.
-
Mobile Phase: Deionized water is a common mobile phase for these columns.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature.
c. Validation Parameters:
-
Linearity: Prepare a series of this compound standards in the mobile phase (e.g., 0.1 to 5 mg/mL) and inject them in triplicate. Plot the peak area against concentration and perform a linear regression.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels. Calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by injecting one sample concentration multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Calculate the relative standard deviation (RSD%).
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct analysis of carbohydrates without the need for derivatization.
a. Sample Preparation:
-
Sample extraction is similar to the HPLC-RID method, using deionized water.
-
Dilute the filtered extract to fall within the linear range of the instrument.
b. Chromatographic Conditions:
-
System: A metal-free HPLC system is required.
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA10 (4 x 250 mm).
-
Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution. For example, a gradient of 0-200 mM sodium acetate in 100 mM sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode, using a waveform optimized for carbohydrate analysis.
c. Validation Parameters:
-
Follow a similar validation strategy as for HPLC-RID, but with a lower concentration range for the calibration standards due to the higher sensitivity of the detector.
Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization
GC-MS provides high specificity and sensitivity but requires derivatization to make the non-volatile sugar alcohols amenable to gas chromatography.
a. Sample Preparation and Derivatization:
-
Extract this compound from the matrix as described for the HPLC methods.
-
Lyophilize the aqueous extract to dryness.
-
Perform a derivatization reaction, such as acetylation or trimethylsilylation (TMS). For acetylation, a common procedure involves reacting the dried sample with acetic anhydride and a catalyst like 1-methylimidazole.
-
After the reaction, quench the excess reagent and extract the derivatized this compound into an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by GC-MS.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 150°C and ramping up to 300°C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
c. Validation Parameters:
-
The validation process is similar to the HPLC methods, with the calibration standards also undergoing the derivatization process.
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of analytical method for the quantification of this compound in complex matrices depends on the specific requirements of the analysis. HPLC-RID offers a straightforward and robust approach suitable for routine quality control where high sensitivity is not a prerequisite. For applications demanding lower detection limits and higher selectivity, HPAEC-PAD is a superior, albeit more specialized, alternative. GC-MS, while providing excellent specificity and sensitivity, involves a more laborious sample preparation process due to the need for derivatization. A thorough method validation, as outlined in the workflow, is crucial to ensure the reliability and accuracy of the obtained results, regardless of the chosen technique.
References
- 1. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltotriitol and Trehalose as Protein Stabilizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Excipients in Protein Formulation
In the realm of biopharmaceutical development and protein research, ensuring the stability of proteins is a critical challenge. Denaturation and aggregation can lead to loss of therapeutic efficacy and potential immunogenicity. To counteract these issues, various excipients are employed, with sugars and polyols being prominent choices. This guide provides a detailed comparative analysis of two such stabilizers: Maltotriitol, a sugar alcohol, and Trehalose, a non-reducing disaccharide. This comparison is based on their mechanisms of action, and available experimental data on their performance in stabilizing proteins against thermal stress.
Mechanisms of Protein Stabilization
Both this compound and Trehalose are thought to stabilize proteins primarily through the "preferential exclusion" or "preferential hydration" model. In this model, the stabilizer is preferentially excluded from the immediate vicinity of the protein surface. This leads to an increase in the surface tension of the surrounding water and raises the energetic cost of exposing more of the protein's surface area to the solvent, which would occur during unfolding. Consequently, the folded, native state of the protein is thermodynamically favored.
Trehalose is particularly well-studied and is known for its exceptional stabilizing properties, which are also attributed to several other mechanisms:
-
Water Replacement Hypothesis: During dehydration or freezing, trehalose can form hydrogen bonds with the protein, acting as a surrogate for the water molecules that would normally hydrate the protein surface. This helps to maintain the protein's native conformation.[1]
-
Vitrification Theory: Trehalose has a high glass transition temperature (Tg), allowing it to form a rigid, amorphous glassy matrix at temperatures where other sugars might crystallize.[2][3] This glassy state physically entraps the protein, restricting its mobility and preventing unfolding and aggregation.[2]
-
Water Structuring: Trehalose is considered a "kosmotrope" or "water-structure maker." It organizes water molecules around it, leading to a more structured and less dynamic bulk water phase, which in turn can restrict the unfolding motions of the protein.[2]
This compound , as a polyol (sugar alcohol), is also expected to stabilize proteins through the preferential exclusion mechanism. Polyols, in general, are known to increase the thermal stability of proteins. The stabilization effect of polyols is often correlated with the number of hydroxyl groups, which influence their interaction with water and the protein. While the specific mechanisms of this compound are less extensively documented than those of trehalose, its polyhydric nature suggests it can effectively participate in hydrogen bonding and influence the structure of the surrounding water.
Quantitative Comparison of Stabilizing Effects
To provide a clear comparison of the protein-stabilizing efficacy of this compound and Trehalose, we have summarized available quantitative data from studies on model proteins. The change in the midpoint of thermal unfolding (Tm), also known as the melting temperature, is a key indicator of a protein's thermal stability. An increase in Tm in the presence of an excipient signifies enhanced stability.
| Stabilizer | Model Protein | Concentration | Change in Melting Temperature (ΔTm) | Experimental Technique | Reference |
| Trehalose | Ribonuclease A | 2 M | +18°C | Differential Scanning Calorimetry (DSC) | |
| Trehalose | Lysozyme | Not Specified | Increase in Tm | Not Specified | |
| Maltitol * | Whey Proteins | Not Specified | Stabilized native structure | Differential Scanning Calorimetry (DSC) |
Note: Direct quantitative data for this compound was not available in the reviewed literature. Maltitol, a structurally similar sugar alcohol, is included as a proxy to provide an indication of the potential stabilizing effect of this class of compounds.
The available data clearly demonstrates the significant stabilizing effect of trehalose, with a remarkable 18°C increase in the melting temperature of Ribonuclease A at a 2M concentration. While direct quantitative data for this compound is lacking in the searched literature, studies on similar polyols like maltitol have shown a stabilizing effect on protein structure.
Experimental Protocols
To facilitate the replication and further investigation of the stabilizing effects of these compounds, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Determining Protein Thermal Stability
Differential Scanning Calorimetry is a powerful technique to measure the thermal stability of a protein by monitoring the heat absorbed as it unfolds upon heating.
Protocol:
-
Sample Preparation:
-
Prepare protein solutions at a concentration of 0.5-1.0 mg/mL in the desired buffer (e.g., 20 mM HEPES, pH 6.8).
-
Prepare solutions of the protein with the desired concentrations of this compound or Trehalose in the same buffer.
-
Prepare a reference solution containing only the buffer and the respective stabilizer at the same concentration as the protein sample.
-
Thoroughly degas all solutions before analysis to prevent bubble formation.
-
-
DSC Measurement:
-
Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the calorimeter.
-
Set the scanning parameters. A typical scan rate is 1°C/minute, with a temperature range from 20°C to 100°C, depending on the protein's stability.
-
Pressurize the cells according to the instrument's specifications to prevent boiling at higher temperatures.
-
-
Data Analysis:
-
The instrument records the differential heat capacity (Cp) as a function of temperature.
-
The resulting thermogram will show a peak corresponding to the protein's unfolding transition.
-
The temperature at the apex of this peak is the melting temperature (Tm).
-
The change in Tm (ΔTm) in the presence of the stabilizer compared to the protein alone is a measure of the stabilization effect.
-
Thioflavin T (ThT) Assay for Monitoring Protein Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, a common form of protein aggregation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the protein solution at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of the protein with different concentrations of this compound or Trehalose.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, mix the protein solution (with or without stabilizer) with the ThT working solution (final ThT concentration typically 20-25 µM).
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Incubation and Measurement:
-
Incubate the plate at a temperature that induces aggregation (e.g., 37°C or higher) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths around 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
A sigmoidal curve is typically observed, with a lag phase, an exponential growth phase, and a plateau.
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation kinetics in the presence and absence of stabilizers. An increase in the lag time and a decrease in the maximum fluorescence indicate inhibition of aggregation.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism spectroscopy is a valuable technique for assessing the secondary structure of proteins and detecting conformational changes upon addition of stabilizers or exposure to stress.
Protocol:
-
Sample Preparation:
-
Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a buffer that has low absorbance in the far-UV region (e.g., 10 mM phosphate buffer).
-
Prepare corresponding protein solutions containing this compound or Trehalose.
-
Ensure all solutions are clear and free of aggregates.
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Collect a baseline spectrum of the buffer (with the stabilizer, if applicable) and subtract it from the protein spectrum.
-
-
Data Analysis:
-
The resulting CD spectrum provides information about the protein's secondary structure content (α-helix, β-sheet, random coil).
-
Changes in the spectrum upon addition of the stabilizer can indicate conformational changes.
-
By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of increasing temperature, a thermal unfolding curve can be generated to determine the protein's melting temperature (Tm).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Mechanisms of protein stabilization by this compound and Trehalose.
Figure 2: Experimental workflow for comparing protein stabilizers.
Conclusion
Trehalose is a well-established and highly effective protein stabilizer, with its efficacy supported by a wealth of experimental data and a multifaceted mechanism of action. It consistently demonstrates the ability to significantly increase the thermal stability of proteins and inhibit aggregation.
This compound, as a polyol, is also expected to confer stability to proteins, primarily through the preferential exclusion mechanism. However, there is a notable lack of direct, quantitative comparative studies against established stabilizers like trehalose. While related polyols show promise, further experimental investigation is required to definitively quantify the stabilizing performance of this compound and to fully understand its specific mechanisms of action. For researchers and drug development professionals, trehalose currently represents a more robust and predictable choice for protein stabilization, backed by extensive scientific literature. This compound may serve as a viable alternative, but its application would necessitate empirical validation of its efficacy for the specific protein and formulation conditions.
References
- 1. Polyol-Induced Increases in Thermal Stability of Antibodies by DSC | Technology Networks [technologynetworks.com]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltotriitol Versus Sucrose: A Comparative Guide to Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of therapeutic proteins is a critical factor in drug development. Excipients are commonly added to protein formulations to prevent degradation and aggregation. Among these, sugars and polyols are widely used for their cryo- and lyoprotective effects. This guide provides a detailed comparison of two such excipients: maltotriitol, a sugar alcohol, and sucrose, a disaccharide. This comparison is based on available experimental data to assist researchers in selecting the optimal stabilizer for their specific protein formulations.
Executive Summary
Both this compound and sucrose are effective in enhancing protein stability, primarily by creating a stabilizing hydrogen-bond network and through the mechanism of preferential exclusion. This phenomenon results in the preferential hydration of the protein, which thermodynamically disfavors the exposure of hydrophobic residues and thus stabilizes the native conformation.
While extensive data is available for sucrose, demonstrating its ability to increase the thermal stability and reduce aggregation of various proteins, direct comparative studies with maltotri-itol are limited. However, research on other sugar alcohols suggests that this compound likely shares similar stabilizing properties. The choice between these two excipients may, therefore, depend on specific formulation requirements, such as desired viscosity, and the unique characteristics of the protein being stabilized.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data on the effects of sucrose on protein stability. Due to the limited availability of direct comparative data for this compound, this section primarily focuses on sucrose. Inferences about this compound's performance are drawn from studies on similar polyols.
Table 1: Effect of Sucrose on the Thermal Stability of Various Proteins
| Protein | Method | Sucrose Concentration | Change in Melting Temperature (ΔTm) | Reference |
| α-chymotrypsin | DSC | 1.0 M | Increased | [1] |
| Chymotrypsinogen | DSC | 1.0 M | Increased | [1] |
| Ribonuclease | DSC | 1.0 M | Increased | [1] |
| IgG1 Fusion Proteins | SEC | 0.5-4.0 (mass ratio to protein) | Monotonically increased stability | [2] |
| Cytokines | SEC | 0.5-4.0 (mass ratio to protein) | Monotonically increased stability | [2] |
| Lysozyme | DSC | 45.7-55.5 wt% | Higher Tden than trehalose at low water content | |
| Myoglobin | DSC | - | Higher Tden than trehalose at low water content | |
| Whey Protein Isolate | DSC | 40 wt% | Increased by 6-8 °C |
Note: Tden refers to the denaturation temperature.
Table 2: Effect of Sucrose on Protein Aggregation
| Protein | Stress Condition | Sucrose Concentration | Effect on Aggregation | Reference |
| IgG1 Fusion Proteins | Storage at 25, 40, 50 °C | 0.5-4.0 (mass ratio to protein) | Monotonically decreased aggregation | |
| Cytokines | Storage at 25, 40, 50 °C | 0.5-4.0 (mass ratio to protein) | Monotonically decreased aggregation | |
| Monoclonal Antibody (mAb) | Freeze-Thaw Cycles | 125 mM | Decreased particle formation at high protein concentration |
Mechanisms of Protein Stabilization
The primary mechanism by which both this compound and sucrose are thought to stabilize proteins is through preferential exclusion . In an aqueous solution containing a sugar or polyol, the protein is preferentially hydrated. This means that the concentration of water at the protein surface is higher than in the bulk solvent. This thermodynamically unfavorable situation is minimized by reducing the surface area of the protein exposed to the solvent, which in turn stabilizes the compact, native state of the protein.
Sucrose has also been shown to increase the activation energy of the unfolding process, further contributing to kinetic stability. While the exact mechanism for this compound is less documented, its structural similarity to other stabilizing sugar alcohols suggests it operates through a similar principle of preferential exclusion and hydrogen bonding with the protein surface.
Caption: Mechanism of protein stabilization and aggregation inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess protein stability in the presence of excipients like this compound and sucrose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the thermal stability of a protein by determining its melting temperature (Tm).
Protocol:
-
Prepare protein solutions at a known concentration in a buffer with and without the excipient (this compound or sucrose) at various concentrations.
-
Load the protein solution into the sample cell of the calorimeter and the corresponding buffer into the reference cell.
-
Scan the temperature at a constant rate (e.g., 1 °C/min) over a range that encompasses the protein's unfolding transition.
-
The instrument measures the differential heat capacity between the sample and reference cells as a function of temperature.
-
The resulting thermogram shows a peak corresponding to the protein unfolding, the apex of which is the Tm.
-
An increase in Tm in the presence of the excipient indicates enhanced thermal stability.
Caption: Workflow for Differential Scanning Calorimetry.
Fluorescence Spectroscopy (Thermal Shift Assay)
The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine protein stability by monitoring changes in fluorescence upon thermal denaturation.
Protocol:
-
Mix the protein with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
Add different concentrations of the excipient (this compound or sucrose) to the protein-dye mixture in a multi-well plate.
-
Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Monitor the fluorescence intensity as a function of temperature.
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm).
Caption: Workflow for Thermal Shift Assay.
Protein Aggregation Assays
Various methods can be employed to monitor protein aggregation, including size-exclusion chromatography (SEC), dynamic light scattering (DLS), and turbidity measurements.
Protocol (General):
-
Prepare protein solutions with and without the excipient at different concentrations.
-
Subject the solutions to stress conditions known to induce aggregation (e.g., elevated temperature, agitation, freeze-thaw cycles).
-
At various time points, analyze the samples using a suitable technique:
-
SEC: Separates proteins based on size. A decrease in the monomer peak and the appearance of high molecular weight species indicate aggregation.
-
DLS: Measures the size distribution of particles in the solution. An increase in the average particle size indicates aggregation.
-
Turbidity: Measures the light scattering caused by aggregated particles. An increase in absorbance at a specific wavelength (e.g., 340 nm) indicates increased aggregation.
-
-
Compare the rate and extent of aggregation in the presence and absence of the excipient.
Caption: Workflow for Protein Aggregation Assays.
Conclusion
Sucrose is a well-established and effective stabilizer for a wide range of proteins, with a wealth of supporting experimental data. Its ability to increase thermal stability and prevent aggregation is well-documented. This compound, as a sugar alcohol, is expected to confer protein stability through similar mechanisms. While direct comparative data is scarce, the available information on related polyols suggests it is a viable alternative to sucrose.
The selection of this compound versus sucrose will likely depend on the specific requirements of the protein formulation. Factors to consider include the desired physical properties of the final product (e.g., viscosity), potential interactions with other formulation components, and the specific sensitivities of the protein . Further head-to-head experimental studies are warranted to provide a more definitive comparison and to fully elucidate the potential advantages of this compound as a protein stabilizer.
References
A Comparative Guide to the Cryoprotective Efficacy of Maltotriitol and Glycerol
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of biological materials is a cornerstone of modern research and drug development. Cryopreservation, the process of storing cells, tissues, and other biological specimens at ultra-low temperatures, is a critical technique that relies on the use of cryoprotective agents (CPAs) to prevent cellular damage during freezing and thawing. Glycerol has long been the gold standard in this field. However, the search for alternative CPAs with improved efficacy and reduced toxicity is ongoing. This guide provides a detailed comparison of the cryoprotective efficacy of Maltotriitol, a sugar alcohol, and the well-established cryoprotectant, glycerol.
At a Glance: this compound vs. Glycerol
| Feature | This compound | Glycerol |
| Primary Role in Cryopreservation | Primarily studied as a lyoprotectant for proteins during freeze-drying. Potential as an extracellular cryoprotectant for cells. | A widely used, effective cryoprotectant for a variety of cells and tissues. |
| Mechanism of Action | Believed to stabilize proteins and membranes by forming a stable glass state and through hydrogen bonding. | A penetrating cryoprotectant that lowers the freezing point, reduces ice crystal formation, and protects intracellular components. |
| Cell Permeability | Generally considered a non-pemeating sugar alcohol. | Readily permeates the cell membrane. |
| Toxicity | Generally considered to have low toxicity. | Can exhibit cellular toxicity at higher concentrations. |
| Supporting Experimental Data | Limited data on cell cryopreservation; more evidence for protein stabilization. | Extensive data available on cell viability and recovery for numerous cell types. |
Quantitative Data on Cryoprotective Performance
Direct comparative studies on the cryoprotective efficacy of this compound and glycerol for mammalian cells are limited in the current scientific literature. However, data from various studies on glycerol and related sugar alcohols can provide insights into their respective performances.
Table 1: Cryoprotective Efficacy of Glycerol on Various Cell Types
| Cell Type | Glycerol Concentration | Post-Thaw Viability (%) | Reference |
| Vero Cells | 10% | 70% | [1] |
| Adipose Tissue-Derived Stromal Vascular Fraction (SVF) Cells | 70% | 72.67 ± 5.80% | [2] |
| HeLa Cells (1 month at -80°C) | 5% (in freezing media) | ~60-70% | [3] |
| Human Erythrocytes | 40% (w/v) | >98.5% recovery | [4] |
Table 2: Protective Efficacy of this compound and Related Sugar Alcohols
| Biological Material | Compound | Concentration | Outcome | Reference |
| Lactate Dehydrogenase (Protein) | This compound | Not specified | Prevented activity loss during freeze-drying | [5] |
| Bovine Serum Albumin (Protein) | This compound | Not specified | Protected from secondary structure perturbation during lyophilization | |
| Human Erythrocytes | Maltotriose-grafted ε-poly(L-lysine) | Not specified | Achieved 96.2 ± 3.4% cryosurvival (in combination with intracellular trehalose) | |
| Peeled Shrimp | Maltitol | Not specified | No significant improvement in water-holding capacity |
Mechanisms of Cryoprotection
The cryoprotective mechanisms of glycerol are well-understood, while those of this compound are primarily inferred from studies on related sugar alcohols and its use in protein stabilization.
Glycerol: The Penetrating Cryoprotectant
Glycerol is a small molecule that can readily cross the cell membrane. Its cryoprotective effects are attributed to several key actions:
-
Lowering the Freezing Point: By increasing the solute concentration both inside and outside the cell, glycerol lowers the freezing point of the cytoplasm and the extracellular medium.
-
Minimizing Ice Crystal Formation: It disrupts the formation of large, damaging ice crystals by forming hydrogen bonds with water molecules.
-
Protecting Intracellular Components: By replacing water within the cell, glycerol protects proteins and other macromolecules from denaturation caused by increased solute concentrations during freezing.
This compound: The Stabilizing Sugar Alcohol
This compound, a larger sugar alcohol, is generally considered a non-penetrating cryoprotectant. Its protective effects are thought to occur primarily in the extracellular environment and through its ability to stabilize macromolecules.
-
Glass Formation: Oligosaccharide-derived sugar alcohols like this compound can form a stable, amorphous glass state during freezing. This glassy matrix can encase and protect cells and proteins from mechanical stress.
-
Water Replacement and Hydrogen Bonding: The hydroxyl groups on this compound can replace water molecules at the surface of proteins and cell membranes, maintaining their native structure through hydrogen bonding.
-
Membrane Stabilization: As suggested by studies on maltotriose-grafted polymers, the maltotriose component of this compound may interact with and stabilize the cell membrane during freezing and thawing.
Experimental Protocols
Detailed methodologies are crucial for reproducible cryopreservation success. Below are generalized protocols for the cryopreservation of mammalian cells using glycerol, and a proposed protocol for evaluating this compound.
Standard Cryopreservation Protocol with Glycerol
This protocol is a standard method for cryopreserving adherent mammalian cells.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryopreservation medium (e.g., 90% FBS, 10% glycerol)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
Procedure:
-
Culture cells to ~80-90% confluency.
-
Aspirate the growth medium and wash the cell monolayer with PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the cryovials to a liquid nitrogen tank for long-term storage.
Proposed Experimental Protocol for Evaluating this compound
This protocol is designed to test the cryoprotective efficacy of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete growth medium
-
PBS
-
Trypsin-EDTA
-
Basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound solutions of varying concentrations (e.g., 5%, 10%, 20% w/v in basal medium)
-
Glycerol solution (10% v/v in basal medium with 90% FBS) as a positive control
-
Cryovials
-
Controlled-rate freezing container
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Trypan blue solution or other viability assay reagents
Procedure:
-
Follow steps 1-5 of the standard glycerol protocol to obtain a cell pellet.
-
Prepare different cryopreservation media:
-
Control: Basal medium with 10% FBS.
-
Glycerol Positive Control: 90% FBS with 10% glycerol.
-
This compound Test Groups: Basal medium with 10% FBS and 5%, 10%, or 20% this compound.
-
-
Resuspend cell pellets in each of the prepared cryopreservation media to a concentration of 1 x 10^6 cells/mL.
-
Aliquot into cryovials and follow steps 8 and 9 of the standard glycerol protocol.
-
After at least 24 hours of storage in liquid nitrogen, thaw the cells rapidly in a 37°C water bath.
-
Transfer the thawed cells to a tube containing pre-warmed complete growth medium.
-
Centrifuge to remove the cryoprotectant, resuspend in fresh medium, and culture.
-
Assess cell viability immediately after thawing and after 24 hours in culture using a trypan blue exclusion assay or a more quantitative method like flow cytometry with propidium iodide staining.
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and proposed mechanisms of action.
Figure 1: General workflow for mammalian cell cryopreservation.
Figure 2: Proposed mechanisms of action for glycerol and this compound.
Conclusion
Glycerol remains a robust and well-validated cryoprotectant for a wide array of biological materials due to its ability to permeate cells and protect them from the inside out. Its efficacy is supported by a vast body of experimental data.
This compound, on the other hand, shows promise primarily as a lyoprotectant for proteins, with evidence suggesting it can form a stable glassy state and protect macromolecules during freeze-drying. Its potential as a cellular cryoprotectant is less established and appears to be more focused on extracellular protective mechanisms and membrane stabilization. The limited data on its use with cells, particularly the lack of significant effect on shrimp muscle cryopreservation by its component maltitol, suggests that its efficacy may be cell-type dependent and potentially less potent than smaller, penetrating cryoprotectants like glycerol.
Further research, particularly direct comparative studies on various mammalian cell lines, is necessary to fully elucidate the cryoprotective efficacy of this compound and determine its potential as a viable alternative or supplement to glycerol in cryopreservation protocols. For researchers and drug development professionals, glycerol currently represents the more reliable and well-documented choice for cell cryopreservation. However, for applications involving protein stabilization during freeze-drying, this compound presents a compelling option.
References
- 1. Cryopreservation of human erythrocytes through high intracellular trehalose with membrane stabilization of maltotriose-grafted ε-poly(L-lysine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frozen storage of proteins: Use of mannitol to generate a homogenous freeze-concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Freeze-drying of proteins with glass-forming oligosaccharide-derived sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Method Validation for Sensitive Maltotriitol Detection
For researchers, scientists, and professionals in drug development requiring highly sensitive and specific quantification of maltotriitol, this guide provides a comprehensive comparison of the validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method against alternative analytical techniques. The data presented herein demonstrates the superior performance of LC-MS/MS for the analysis of this compound in complex matrices.
Method Performance Comparison
The following table summarizes the key performance parameters of the LC-MS/MS method for the analysis of various sugar alcohols, including those structurally similar to this compound, compared to other analytical techniques such as High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]
| Parameter | LC-MS/MS | HPLC-RI (Refractive Index) | HPLC-ELSD (Evaporative Light Scattering Detector) | GC-MS |
| Linearity (R²) | > 0.999[1] | Typically > 0.99 | Typically > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL levels | µg/mL to mg/mL range | µg/mL range | < 0.5 µg/mL (with derivatization) |
| Recovery (%) | 81.4 - 115% | 98 - 102% | Not consistently reported | Variable, dependent on derivatization |
| Specificity/Selectivity | Very High (MRM transitions) | Low (co-elution issues) | Moderate | High (with good separation) |
| Matrix Effect | Can be significant, requires mitigation | Less susceptible | Can be present | Minimized by derivatization |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol is a synthesized methodology based on established procedures for related sugar alcohols.
1. Sample Preparation:
-
Extraction: For solid samples, extract with a suitable solvent such as a mixture of acetonitrile and water or 30% ethanol, followed by sonication and centrifugation. For liquid samples, a simple dilution may be sufficient.
-
Protein Precipitation: For samples with high protein content, such as food matrices, a protein precipitation step using agents like Carrez reagents is recommended, followed by filtration.
-
Solid Phase Extraction (SPE): To remove interfering substances and concentrate the analyte, an SPE step with a suitable cartridge can be employed.
2. Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity or equivalent.
-
Column: Imtakt Unison UK-Amino HT, 2 x 150 mm, 3µm.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient program should be optimized to achieve separation from other isomers and matrix components.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Instrument: AB SCIEX TRIPLE QUAD 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Spray Voltage: -4500 V.
-
Ion Source Temperature: 350 °C.
-
MRM Transitions: For this compound, the precursor ion [M-H]⁻ at m/z 343.1 and a specific product ion (e.g., 178.9) would be monitored. The collision energy and other compound-dependent parameters must be optimized.
Alternative Methodologies
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of sugar alcohols. Common detection methods include:
-
Refractive Index (RI) Detection: Simple and fast, but lacks sensitivity and specificity, making it prone to interference from other compounds with similar refractive indices.
-
Evaporative Light Scattering Detection (ELSD): Offers better sensitivity than RI but can have a non-linear response.
-
UV Detection: Requires derivatization of the sugar alcohol as they lack a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity but requires a derivatization step to make the polar and non-volatile sugar alcohols amenable to GC analysis. This adds complexity to the sample preparation process.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. coresta.org [coresta.org]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 4. mdpi.com [mdpi.com]
Quantitative NMR (qNMR) for Purity Assessment of Maltotriitol: A Comparative Guide
Introduction
Maltotriitol, a sugar alcohol derived from maltotriose, is of significant interest in the pharmaceutical and food industries for its potential applications as a sugar substitute and its role in various biological processes. The purity of this compound is a critical quality attribute that can influence its efficacy, safety, and physical properties. This guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) for the purity assessment of this compound.
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for the purity determination of organic molecules, offering direct quantification against a certified reference material without the need for a substance-specific standard.[1][2] Its principle relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of protons contributing to that signal.[3] In contrast, HPLC-RI is a widely established chromatographic technique for the analysis of non-chromophoric compounds like sugar alcohols.[4][5] Separation is achieved based on the analyte's interaction with a stationary phase, and detection is based on changes in the refractive index of the eluent.
This guide presents a head-to-head comparison of these two techniques, supported by experimental protocols and performance data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
The following is a general protocol for the determination of this compound purity using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample and 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should be selected based on its chemical stability, purity, and the absence of signal overlap with the analyte.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used in quantification.
-
Acquisition Time (aq): At least 3 seconds to ensure adequate digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate well-resolved, non-overlapping signals for both this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
The following is a general protocol for the determination of this compound purity using HPLC-RI.
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a this compound reference standard of known purity in ultrapure water at a concentration of approximately 10 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 1 mL of ultrapure water to achieve the same concentration as the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-RI System and Conditions:
-
Column: A column suitable for sugar alcohol separation, such as a Bio-Rad Aminex HPX-87P or Shodex SUGAR SP0810.
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Column Temperature: 80-85 °C.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the purity of the this compound sample by comparing its peak area to the calibration curve.
Performance Comparison
| Parameter | Quantitative ¹H NMR (qNMR) | HPLC-RI |
| Principle | Absolute quantification based on the molar ratio of analyte to an internal standard. | Relative quantification based on comparison to a calibration curve of a reference standard. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (Recovery) | 98-102% | 98-102% |
| Precision (RSD%) | < 2.0% | < 2.0% |
| Sample Preparation | Simple dissolution with an internal standard. | Requires preparation of a calibration curve. |
| Analysis Time | ~15-30 minutes per sample (including relaxation delay). | ~20-30 minutes per sample. |
| Selectivity | Can be challenging with complex mixtures due to signal overlap. May require higher field instruments or 2D NMR. | Dependent on chromatographic separation. Can be optimized by changing column and mobile phase. |
| Reference Standard | Does not require a this compound-specific reference standard; a universal internal standard can be used. | Requires a well-characterized this compound reference standard. |
| Destructive | No | No |
Data presented is based on a comparative study of other carbohydrates and is expected to be representative for this compound analysis.
Visualization of Experimental Workflows
qNMR Purity Assessment Workflow
Caption: Workflow for this compound purity assessment by qNMR.
HPLC-RI Purity Assessment Workflow
Caption: Workflow for this compound purity assessment by HPLC-RI.
Conclusion
Both qNMR and HPLC-RI are suitable and reliable methods for assessing the purity of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
HPLC-RI is a robust and widely used technique for the analysis of sugar alcohols. It offers excellent separation capabilities, which can be advantageous when dealing with samples containing multiple related impurities. The main limitations are its reliance on a high-purity, substance-specific reference standard for calibration and its sensitivity to temperature and flow rate fluctuations.
Based on comparative studies of similar carbohydrates, both methods demonstrate comparable accuracy, precision, and linearity. Therefore, they can be considered interchangeable for the routine quality control of this compound. For applications requiring the highest metrological traceability, qNMR is often preferred due to its direct traceability to the International System of Units (SI) through a certified internal standard.
References
- 1. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 5. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
Maltotriitol and Other Oligosaccharides: A Comparative Guide to Prebiotic Activity
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the prebiotic potential of maltotriitol against other common oligosaccharides. Due to a lack of direct studies on this compound, this guide leverages experimental data on the closely related sugar alcohol, maltitol, and malto-oligosaccharides (MOS) as surrogates to provide a comprehensive overview.
The landscape of prebiotics is continually expanding, with ongoing research to identify novel compounds that can beneficially modulate the gut microbiota. This guide delves into the prebiotic activity of this compound, a sugar alcohol derived from maltotriose, in comparison to well-established and emerging oligosaccharides. While direct experimental data on this compound is limited, this comparison draws upon studies of structurally similar compounds—maltitol and malto-oligosaccharides (MOS)—to forecast its potential prebiotic effects.
Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, such as Bifidobacterium and Lactobacillus, leading to the production of health-promoting metabolites like short-chain fatty acids (SCFAs).[1] This guide will explore how this compound's predicted activities stack up against other recognized prebiotics.
Comparative Analysis of Prebiotic Activity
The following table summarizes the key prebiotic activities of various oligosaccharides and sugar alcohols, with data on maltitol and MOS serving as a proxy for this compound.
| Prebiotic Candidate | Primary Bacterial Genera Stimulated | Key Short-Chain Fatty Acids (SCFAs) Produced | Reference Studies |
| This compound (via Maltitol as proxy) | Bifidobacterium, Lactobacillus | Propionic Acid | [2],[3] |
| Malto-oligosaccharides (MOS) | Bifidobacterium, Lactobacillus | Acetate, Propionate, Butyrate | [4],[5] |
| Fructo-oligosaccharides (FOS) | Bifidobacterium, Lactobacillus | Acetate, Propionate, Butyrate | |
| Galacto-oligosaccharides (GOS) | Bifidobacterium, Lactobacillus | Acetate, Propionate, Butyrate | |
| Xylo-oligosaccharides (XOS) | Bifidobacterium | Not specified in cited studies | |
| Lactitol | Lactobacillus | Not specified in cited studies |
In-Depth Look at Prebiotic Mechanisms
The prebiotic effect of these compounds is rooted in their selective fermentation by gut microbes. The process begins with the ingestion of the oligosaccharide or sugar alcohol, which resists digestion in the upper gastrointestinal tract and reaches the colon intact. There, specific bacterial populations with the necessary enzymatic machinery can metabolize these substrates.
This fermentation process leads to a significant increase in the population of beneficial bacteria. For instance, studies on maltitol have shown an increase in fecal bifidobacteria and lactobacilli. Similarly, malto-oligosaccharides have been demonstrated to significantly boost the proliferation of Bifidobacterium breve.
The production of SCFAs is a hallmark of prebiotic activity. These organic acids, primarily acetate, propionate, and butyrate, play crucial roles in gut health and overall host physiology. For example, butyrate is the preferred energy source for colonocytes, while propionate is involved in gluconeogenesis and satiety signaling. Research on maltitol indicates a significant increase in propionic acid concentration following its consumption.
Experimental Protocols
The findings presented in this guide are based on established in vitro and in vivo experimental models. Below are summaries of the methodologies employed in the key studies referenced.
In Vitro Fermentation Model for Prebiotic Activity
This protocol is designed to assess the ability of a substrate to be fermented by gut microbiota and to stimulate the growth of beneficial bacteria.
Key Steps:
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer to create a fecal slurry.
-
Basal Medium: A basal medium containing nutrients for bacterial growth but lacking a carbohydrate source is prepared.
-
Fermentation: The fecal slurry is added to the basal medium along with the test oligosaccharide (e.g., maltitol, MOS) or a control substance. The cultures are then incubated under anaerobic conditions at 37°C.
-
Analysis: Samples are collected at various time points to measure changes in bacterial populations (using techniques like qPCR or 16S rRNA gene sequencing) and SCFA concentrations (typically by gas chromatography).
Animal Models for Prebiotic-Like Effects
Animal studies, often conducted in rats or mice, allow for the investigation of the physiological effects of prebiotic consumption.
Experimental Design:
-
Animal Groups: Animals are divided into groups receiving a control diet or a diet supplemented with the test prebiotic (e.g., 5% maltitol in the feed).
-
Feeding Period: The experimental diets are provided for a defined period, for instance, 28 days.
-
Sample Collection: Fecal samples are collected throughout the study. At the end of the experiment, cecal contents and tissues are collected for analysis.
-
Parameter Measurement: Analyses include the quantification of SCFA concentrations in cecal contents, measurement of bacterial enzyme activity, and assessment of changes in the gut microbial community structure.
Conclusion
While direct evidence for the prebiotic activity of this compound is currently unavailable, the existing data on its close relatives, maltitol and malto-oligosaccharides, suggest a promising potential. These compounds have been shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, and to increase the production of health-promoting short-chain fatty acids. Specifically, the observed increase in propionic acid from maltitol fermentation is a noteworthy effect that warrants further investigation for this compound.
For researchers and professionals in drug development, the exploration of this compound as a novel prebiotic candidate is a compelling avenue. Future in vitro and in vivo studies are essential to definitively characterize its prebiotic profile and to elucidate its specific effects on the gut microbiome and host health. The experimental frameworks outlined in this guide provide a solid foundation for such future investigations.
References
- 1. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Plausible Biological Interactions of Low- and Non-Calorie Sweeteners with the Intestinal Microbiota: An Update of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Maltotriitol and Sorbitol as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maltotriitol and sorbitol as enzyme substrates, supported by experimental data. The information is intended to assist researchers in selecting the appropriate substrate for their studies and to provide a deeper understanding of their enzymatic processing.
Introduction
This compound and sorbitol are both sugar alcohols, but their structures and enzymatic fates differ significantly. Sorbitol, a simple polyol, is a key intermediate in the polyol pathway, a metabolic route implicated in diabetic complications. This compound, a larger molecule composed of a sorbitol moiety linked to two glucose units, is primarily known as a sugar substitute and its metabolism involves initial hydrolysis into its constituent sugars. This guide will delve into the specifics of their interaction with relevant enzymes, presenting available kinetic data, detailed experimental protocols, and visualizations of the metabolic pathways involved.
Data Presentation: Quantitative Comparison of Enzyme Kinetics
The following table summarizes the available kinetic parameters for enzymes acting on sorbitol and this compound. It is important to note that direct comparative studies using the same enzyme for both substrates are limited. The data for this compound hydrolysis is primarily qualitative, with comparisons to the hydrolysis of its parent sugar, maltotriose.
| Substrate | Enzyme | Source | K_m_ | V_max_ | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference |
| Sorbitol | Sorbitol Dehydrogenase (SDH) | Chicken Liver | 3.2 ± 0.54 mM | - | - | - | [1] |
| Sorbitol | Sorbitol Dehydrogenase (SDH) | Rat Kidney | - | - | - | - | [2] |
| Sorbitol | Sorbitol Dehydrogenase (SDH) | Arabidopsis thaliana (recombinant) | 0.96 ± 0.07 mM | - | - | - | [3] |
| This compound | Small Intestine Maltase | Human | Not explicitly stated, but hydrolysis rate is "almost at the same rate as maltotriose"[4] | - | - | - | [4] |
| Maltose (for comparison) | Maltase | Bacillus licheniformis | 1.717 mM | 8411.0 U/g | - | - |
Note: The kinetic data for this compound is inferred from qualitative comparisons. Further research is needed to establish precise kinetic parameters for its enzymatic hydrolysis.
Metabolic Pathways
Sorbitol Metabolism: The Polyol Pathway
Sorbitol is a central component of the polyol pathway, a two-step metabolic process that converts glucose to fructose. This pathway is particularly active in tissues that do not require insulin for glucose uptake, such as the lens, retina, and Schwann cells. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol can lead to osmotic stress and cellular damage, contributing to diabetic complications.
The pathway consists of two key enzymatic reactions:
-
Glucose to Sorbitol: Aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.
-
Sorbitol to Fructose: Sorbitol dehydrogenase (SDH) then oxidizes sorbitol to fructose, with the concomitant reduction of NAD⁺ to NADH.
Caption: The Polyol Pathway illustrating the conversion of glucose to fructose via sorbitol.
This compound Metabolism
A specific, detailed metabolic pathway for this compound is not as well-defined as the polyol pathway for sorbitol. The primary metabolic step for this compound is its hydrolysis in the small intestine. Human small intestine maltases can hydrolyze this compound, splitting it into glucose and sorbitol. The rate of this hydrolysis is reported to be nearly equivalent to that of maltotriose, its non-hydrogenated counterpart. Following hydrolysis, the released glucose and sorbitol are expected to enter their respective metabolic pathways.
Caption: Hydrolysis of this compound in the small intestine.
Experimental Protocols
Sorbitol Dehydrogenase Activity Assay
This protocol is adapted from established methods for measuring sorbitol dehydrogenase (SDH) activity spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0
-
Substrate Solution: 1 M D-Sorbitol in Assay Buffer
-
Cofactor Solution: 20 mM NAD⁺ in Assay Buffer
-
Enzyme sample (e.g., tissue homogenate, purified enzyme)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
850 µL Assay Buffer
-
100 µL Substrate Solution (final concentration: 100 mM)
-
50 µL Cofactor Solution (final concentration: 1 mM)
-
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the reaction by adding 10-50 µL of the enzyme sample to the cuvette and mix immediately by inversion.
-
Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.
-
Calculation of Activity: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Caption: Experimental workflow for the Sorbitol Dehydrogenase activity assay.
α-Glucosidase (Maltase) Activity Assay with this compound
This protocol is a general method for determining α-glucosidase activity using a sugar substrate like this compound, followed by the quantification of released glucose.
Materials:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.8
-
Substrate Solution: this compound solution in Assay Buffer (concentration to be optimized based on enzyme kinetics)
-
Enzyme sample (e.g., intestinal mucosal extract, purified α-glucosidase)
-
Stop Solution: e.g., 1 M Sodium Carbonate
-
Glucose Quantification Kit (e.g., Glucose Oxidase/Peroxidase-based assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add:
-
50 µL of Assay Buffer
-
25 µL of the enzyme sample
-
-
Pre-incubation: Pre-incubate the enzyme and buffer mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Add 25 µL of the this compound Substrate Solution to initiate the reaction. Mix gently.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution. For heat-inactivation, place the reaction tubes in a boiling water bath for 5 minutes.
-
Glucose Quantification: Determine the amount of glucose released using a suitable glucose quantification kit according to the manufacturer's instructions.
-
Calculation of Activity: Calculate the amount of glucose produced per unit time to determine the enzyme activity. One unit of α-glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Caption: Experimental workflow for the α-Glucosidase activity assay with this compound.
Conclusion
Sorbitol and this compound serve as substrates for different classes of enzymes and are involved in distinct metabolic processes. Sorbitol is a direct substrate for sorbitol dehydrogenase within the well-characterized polyol pathway, and a wealth of kinetic data is available for this interaction. This compound, on the other hand, is primarily a substrate for hydrolytic enzymes, such as α-glucosidases in the small intestine, which break it down into glucose and sorbitol.
While direct, side-by-side kinetic comparisons are scarce, the available evidence suggests that this compound is readily hydrolyzed. For researchers studying the polyol pathway and its implications in disease, sorbitol is the substrate of choice. For those investigating carbohydrate digestion and absorption, or the effects of sugar substitutes on gut enzymes, this compound is a relevant substrate. This guide provides the foundational information and experimental frameworks to facilitate further research into the enzymatic processing of these two sugar alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human digestive enzymes by hydrogenated malto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
Evaluating Maltotriitol as a Standard for Oligosaccharide Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of oligosaccharides is paramount. The choice of an appropriate analytical standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of maltotriitol as a standard for oligosaccharide analysis against other common alternatives, supported by experimental data and detailed protocols.
This compound, a sugar alcohol derived from maltotriose, presents itself as a potential internal or external standard in the chromatographic analysis of oligosaccharides. Its structural similarity to malto-oligosaccharides, coupled with its non-reducing nature, offers theoretical advantages in terms of stability and inertness during analysis. However, a comprehensive evaluation of its performance against established standards is necessary to ascertain its suitability.
Performance Comparison of Analytical Standards
The selection of a standard in oligosaccharide analysis is often dictated by the analytical technique employed and the specific oligosaccharides of interest. While data directly evaluating this compound is limited in publicly available literature, we can infer its potential performance by comparing it with structurally similar compounds and commonly used standards like maltotriose.
A key consideration is whether to use individual, genuine standards for each oligosaccharide or a universal standard. A study on the quantification of non-lactose milk oligosaccharides by liquid chromatography highlighted the trade-offs between these two approaches. When using genuine oligosaccharide standards, the method demonstrated high accuracy, with recoveries in the range of 96-114%. In contrast, using maltotriose as a universal calibrant resulted in a slightly wider recovery range of 86-120%[1]. This suggests that while a universal standard can be a practical approach, it may introduce a greater degree of variability.
The precision of the method, measured as the relative standard deviation (RSD), was found to be below 5% for both calibration methods under repeatability and intermediate reproducibility conditions, indicating good precision regardless of the standard type[1].
For a comprehensive comparison, the following table summarizes the performance of maltotriose as a universal standard and provides typical performance characteristics for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) analysis of maltooligosaccharides, which can serve as a benchmark for evaluating this compound.
| Standard | Analyte | Method | Accuracy (% Recovery) | Precision (%RSD) | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) |
| Maltotriose (as universal standard) | Non-lactose milk oligosaccharides | LC with fluorescence detection | 86 - 120[1] | < 5[1] | Not Specified | Not Specified | Not Specified |
| Maltooligosaccharide Standards (Typical) | Maltooligosaccharide Isomers | HPAEC-PAD | > 90 | < 5 | > 0.99 | 0.003 - 0.016 | 0.01 - 0.05 |
Table 1: Performance Data for Oligosaccharide Standards. This table presents a comparison of reported performance data for maltotriose as a universal standard and typical validation parameters for maltooligosaccharide analysis using HPAEC-PAD.
Other potential alternatives to this compound for oligosaccharide analysis include a range of sugar alcohols and other oligosaccharides. Commercially available standards include isomaltotriose, 1-kestose, D-(+)-melezitose, nystose, verbascose, and D-(+)-raffinose pentahydrate. The choice among these will depend on the specific separation characteristics required for the analytical method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and evaluation of an analytical standard. Below are representative protocols for oligosaccharide analysis where a standard like this compound could be employed.
Experimental Workflow for Oligosaccharide Analysis
Figure 1. General workflow for oligosaccharide analysis.
Protocol 1: HPAEC-PAD for Maltooligosaccharide Isomer Separation
This protocol is representative for the analysis of maltooligosaccharides and can be adapted for the use of this compound as a standard.
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and other oligosaccharide standards in high-purity water (18.2 MΩ-cm).
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
Dissolve unknown samples in high-purity water and filter through a 0.2 µm syringe filter.
-
-
Chromatographic Conditions:
-
System: High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detection (HPAEC-PAD).
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Controlled column temperature, often around 30°C.
-
Detection: Pulsed Amperometric Detector with a gold working electrode.
-
-
Data Analysis:
-
Integrate the peak areas of the separated oligosaccharides.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the oligosaccharides in the unknown samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Qualitative Thin-Layer Chromatography (TLC) of Oligosaccharides
This protocol provides a method for the qualitative screening of oligosaccharides.
-
Reagent Preparation:
-
Reference Standard Mix: Dissolve known oligosaccharides (e.g., lactose, maltotetraose, galactose, glucose) in water. This compound can be included in this mix.
-
Eluent: A mixture of butanol, acetic acid, and water.
-
Staining Reagent: Orcinol-sulfuric acid reagent.
-
-
Sample Preparation and Application:
-
Centrifuge urine or other liquid samples to remove debris.
-
Apply a calculated volume of the sample and the reference standard mix to a silica TLC plate.
-
-
Chromatography:
-
Develop the TLC plate in a chromatography chamber saturated with the eluent.
-
Allow the solvent front to migrate near the top of the plate.
-
Dry the plate thoroughly.
-
-
Visualization:
-
Dip the dried plate in the orcinol-sulfuric acid reagent.
-
Heat the plate until colored spots develop.
-
Compare the migration of the unknown oligosaccharides to that of the standards.
-
Signaling Pathways and Logical Relationships
The analysis of oligosaccharides is often a key component in understanding complex biological processes. For instance, human milk oligosaccharides (HMOs) are known to play a crucial role in shaping the infant gut microbiome and immune system development. The accurate quantification of specific HMOs is essential for elucidating these relationships.
Figure 2. Role of accurate oligosaccharide quantification in research.
Conclusion
This compound holds promise as a standard for oligosaccharide analysis due to its structural similarity to target analytes and its chemical stability. While direct comparative data for this compound is not extensively available, the performance of similar standards like maltotriose suggests that it could offer acceptable accuracy and precision, particularly as an internal standard.
For researchers considering the use of this compound, it is recommended to perform an in-house validation to determine its performance characteristics (linearity, LOD, LOQ, accuracy, and precision) for their specific application and analytical method. The detailed protocols provided in this guide can serve as a starting point for such a validation. The use of a well-characterized and validated standard is a cornerstone of robust and reliable oligosaccharide quantification, enabling deeper insights into their critical roles in biology and medicine.
References
Cross-Validation of Maltotriitol Quantification Methods: A Comparative Guide to HPLC and Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of maltotriitol, a sugar alcohol used in various pharmaceutical and food applications, is critical for quality control and formulation development. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a detailed comparison of their methodologies, performance characteristics, and offer supporting data to aid in the selection of the most suitable method for your specific needs.
This document outlines the experimental protocols for both HPLC with Refractive Index Detection (HPLC-RID) and a plausible two-step enzymatic assay. Quantitative performance data, compiled from various studies on sugar alcohol analysis, is summarized to facilitate a direct comparison of the methods' accuracy, precision, sensitivity, and linear range.
Comparative Performance of HPLC and Enzymatic Methods
The choice between HPLC and enzymatic methods for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and the availability of specialized equipment. The following table summarizes the key performance parameters for each method, based on typical validation data for sugar alcohol analysis.
| Performance Parameter | HPLC with Refractive Index Detection (HPLC-RID) | Enzymatic Assay (Spectrophotometric) |
| Principle | Separation based on analyte's affinity to the stationary phase, detected by changes in refractive index. | Enzymatic hydrolysis of this compound followed by quantification of a reaction product (e.g., glucose) via a coupled enzyme reaction leading to a change in absorbance. |
| Specificity | Good. Can separate this compound from other sugar alcohols and sugars depending on the column and mobile phase.[1] | High. Specific enzymes can be used for the hydrolysis of this compound and subsequent quantification of a specific product. |
| Linearity Range | Wide, typically in the range of 0.1–5 mg/mL.[1] | Generally narrower, dependent on enzyme kinetics and spectrophotometer range. |
| Limit of Detection (LOD) | In the range of 0.01–0.17 mg/mL.[1] | Dependent on the specific enzymatic reaction and detection method, but can be very sensitive. |
| Limit of Quantification (LOQ) | In the range of 0.03–0.56 mg/mL.[1] | Dependent on the specific enzymatic reaction and detection method. |
| Precision (%RSD) | Typically <5% for repeatability.[1] | Generally good, with %RSD values often below 5%. |
| Accuracy (Recovery %) | High, with recovery rates typically between 95% and 105%. | High, with recovery rates often in a similar range to HPLC. |
| Throughput | Moderate. Each sample requires a chromatographic run. | Can be high, especially with microplate-based assays. |
| Equipment | HPLC system with a Refractive Index Detector. | Spectrophotometer (UV-Vis) or microplate reader. |
| Sample Preparation | Generally simple, involving dissolution and filtration. | May require buffer exchange and pH adjustment to ensure optimal enzyme activity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection
This protocol describes a typical HPLC-RID method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system equipped with a degasser, pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Amino-based column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
Run Time: Approximately 20 minutes
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
Sample Solutions: Accurately weigh the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Enzymatic Quantification of this compound
This protocol outlines a two-step enzymatic assay for this compound quantification. The principle involves the hydrolysis of this compound to glucose and sorbitol by maltase-glucoamylase, followed by the specific quantification of the released glucose using a hexokinase/glucose-6-phosphate dehydrogenase-coupled reaction.
1. Materials and Reagents:
-
This compound reference standard
-
Maltase-glucoamylase enzyme
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
2. Reaction Principle:
-
Step 1 (Hydrolysis): this compound + H₂O ---(Maltase-glucoamylase)--> Glucose + Sorbitol + Maltose
-
Step 2 (Glucose Quantification):
-
Glucose + ATP ---(Hexokinase)--> Glucose-6-Phosphate (G6P) + ADP
-
G6P + NADP⁺ ---(G6PDH)--> 6-Phosphogluconate + NADPH + H⁺
-
The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of glucose, and thus the initial amount of this compound.
3. Assay Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of this compound and sample solutions in the buffer.
-
Step 1 - Hydrolysis:
-
To each well of a microplate, add the this compound standard or sample solution.
-
Add the maltase-glucoamylase solution and incubate at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete hydrolysis.
-
-
Step 2 - Glucose Quantification:
-
To each well, add a reagent mixture containing ATP, NADP⁺, hexokinase, and G6PDH.
-
Incubate at room temperature for a set time (e.g., 15 minutes).
-
Measure the absorbance at 340 nm.
-
4. Data Analysis:
-
Subtract the absorbance of a blank (containing all reagents except the this compound standard/sample) from all readings.
-
Construct a calibration curve by plotting the change in absorbance against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and relationships, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of Maltotriitol: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Maltotriitol, ensuring the protection of both laboratory personnel and the environment.
This compound, a sugar alcohol, is not classified as a hazardous substance, and is stable under normal conditions.[1] However, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Appearance | White to off-white solid powder[1][2] |
| Molecular Formula | C₁₈H₃₄O₁₆[2] |
| Molecular Weight | 506.45 g/mol [2] |
| Melting Point | 132 - 135 °C (269.6 - 275 °F) |
| Odor | Odorless |
| Stability | Stable under normal conditions |
Experimental Protocols: Step-by-Step Disposal Procedures
Follow these steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.
-
Eye/Face Protection: Wear protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions, respiratory protection is not required. However, if dust formation is likely, avoid breathing in the dust.
Step 2: Waste Characterization
Determine if the this compound waste is contaminated with other hazardous materials.
-
Uncontaminated this compound: Pure, unused, or spilled this compound that has not come into contact with any hazardous substances.
-
Contaminated this compound: this compound mixed with or that has come into contact with other chemicals, solvents, or hazardous materials.
Step 3: Disposal of Uncontaminated this compound
For small quantities of pure, uncontaminated this compound:
-
Containment: Sweep up the solid material and place it in a sealed, clearly labeled container.
-
Labeling: Label the container as "Non-Hazardous Waste: this compound".
-
Disposal Route: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 4: Disposal of Contaminated this compound
For this compound that is mixed with hazardous substances:
-
Hazard Identification: Identify all hazardous constituents in the waste mixture.
-
Containment: Place the contaminated material in a sealed container compatible with all chemicals in the mixture.
-
Labeling: Label the container clearly with the words "Hazardous Waste". The label must also list all chemical constituents and their approximate percentages.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal Route: Arrange for disposal through your institution's hazardous waste program.
Step 5: Spill Cleanup
In the event of a spill:
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.
-
Disposal: Dispose of the container and any contaminated cleaning materials according to the procedures outlined in Step 3 or 4, depending on whether the spilled material is contaminated.
Disposal Decision Workflow
The following diagram outlines the logical steps to determine the appropriate disposal route for this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific waste disposal policies and procedures, and contact your Environmental Health and Safety (EHS) department for any questions or clarification. All waste disposal must comply with local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Maltotriitol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Maltotriitol, a sugar alcohol used in various research applications. Adherence to these procedures will help maintain a secure workspace and prevent potential hazards.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Essential for preventing eye contact with airborne particles. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing. | Necessary to prevent skin contact.[1][2][3] Change gloves immediately if they become contaminated. |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area is also recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. If possible, handle this compound powder in a fume hood or a designated area with local exhaust ventilation.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
-
Have all necessary PPE readily available and inspected for integrity before use.
2. Handling the Compound:
-
Don appropriate PPE as outlined in the table above.
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
Use non-sparking tools to prevent ignition sources, although this compound has no specific fire hazard rating.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
3. Storage:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed container.
2. Disposal Method:
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.
Safety Workflow for Handling this compound
The following diagram illustrates the logical flow of procedures for safely handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
